Product packaging for 12-Deoxy Roxithromycin(Cat. No.:)

12-Deoxy Roxithromycin

Cat. No.: B15351447
M. Wt: 821.0 g/mol
InChI Key: DNEYEZVYKZUYHN-SFUKZENESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Deoxy Roxithromycin is a useful research compound. Its molecular formula is C41H76N2O14 and its molecular weight is 821.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H76N2O14 B15351447 12-Deoxy Roxithromycin

Properties

Molecular Formula

C41H76N2O14

Molecular Weight

821.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1

InChI Key

DNEYEZVYKZUYHN-SFUKZENESA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathway of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthesis pathway for 12-Deoxy Roxithromycin, an analogue of the macrolide antibiotic Roxithromycin. The synthesis is a multi-step process commencing with the selective deoxygenation of Erythromycin A at the C-12 position, followed by oximation at the C-9 position and subsequent etherification to yield the final product. This document outlines the probable experimental protocols, presents available quantitative data, and includes visualizations of the chemical transformations and workflows to support research and development in this area.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three key stages, starting from the readily available macrolide, Erythromycin A:

  • Stage 1: Selective Deoxygenation of Erythromycin A at the C-12 Position. This crucial step involves the removal of the hydroxyl group at the 12th carbon of the erythronolide ring to form 12-Deoxyerythromycin A.

  • Stage 2: Oximation of the C-9 Ketone. The ketone group at the C-9 position of 12-Deoxyerythromycin A is converted into an oxime.

  • Stage 3: Etherification of the 9-Oxime. The hydroxyl group of the newly formed oxime is reacted with 2-methoxyethoxymethyl chloride to introduce the characteristic side chain of Roxithromycin, yielding this compound.

A logical workflow for the synthesis is presented below:

G Erythromycin_A Erythromycin A Deoxy_Erythromycin 12-Deoxyerythromycin A Erythromycin_A->Deoxy_Erythromycin C-12 Deoxygenation Deoxy_Oxime 12-Deoxyerythromycin A 9-Oxime Deoxy_Erythromycin->Deoxy_Oxime Oximation Deoxy_Roxithromycin This compound Deoxy_Oxime->Deoxy_Roxithromycin Etherification

Figure 1: Proposed overall synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 12-Deoxyerythromycin A

The selective deoxygenation of the tertiary hydroxyl group at C-12 of Erythromycin A is a challenging transformation. A plausible method involves a two-step process of oxidation to a ketone followed by reductive deoxygenation.

Step 1a: Oxidation of Erythromycin A to 12-Ketoerythromycin A

  • Reagents and Materials:

    • Erythromycin A

    • Dimethyl sulfoxide (DMSO), activated

    • A suitable carbodiimide (e.g., dicyclohexylcarbodiimide - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

    • Anhydrous dichloromethane (DCM)

    • Pyridinium trifluoroacetate (Py-TFA)

    • Silica gel for column chromatography

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Dissolve Erythromycin A in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add activated DMSO to the solution.

    • In a separate flask, prepare a solution of the carbodiimide in anhydrous DCM.

    • Slowly add the carbodiimide solution to the Erythromycin A solution at a controlled temperature (e.g., 0 °C).

    • Add pyridinium trifluoroacetate to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by silica gel column chromatography to obtain 12-Ketoerythromycin A.

Step 1b: Reductive Deoxygenation of 12-Ketoerythromycin A

  • Reagents and Materials:

    • 12-Ketoerythromycin A

    • Tosylhydrazine

    • A suitable reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)

    • An appropriate solvent system (e.g., methanol, ethanol)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 12-Ketoerythromycin A in the chosen solvent in a reaction vessel.

    • Add tosylhydrazine to the solution and stir to form the corresponding tosylhydrazone.

    • Once the tosylhydrazone formation is complete (monitored by TLC), add the reducing agent in portions at a controlled temperature.

    • Allow the reaction to proceed until the starting material is consumed.

    • Perform an aqueous work-up to isolate the crude product.

    • Purify the product by silica gel column chromatography to yield 12-Deoxyerythromycin A.

Stage 2: Synthesis of 12-Deoxyerythromycin A 9-Oxime
  • Reagents and Materials:

    • 12-Deoxyerythromycin A

    • Hydroxylamine hydrochloride

    • A suitable base (e.g., triethylamine, sodium bicarbonate)

    • A suitable solvent (e.g., ethanol, methanol)

  • Procedure:

    • Dissolve 12-Deoxyerythromycin A in the chosen solvent.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Perform a standard work-up to isolate the crude 12-Deoxyerythromycin A 9-oxime.

    • The crude product may be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Stage 3: Synthesis of this compound
  • Reagents and Materials:

    • 12-Deoxyerythromycin A 9-oxime

    • 2-Methoxyethoxymethyl chloride (MEM-Cl)

    • A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF, dimethylformamide - DMF)

  • Procedure:

    • Dissolve 12-Deoxyerythromycin A 9-oxime in the anhydrous aprotic solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

    • Add the base portion-wise to the solution to form the alkoxide of the oxime.

    • Slowly add 2-methoxyethoxymethyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, the following tables present plausible target yields and reaction parameters based on analogous transformations reported for Erythromycin A and other macrolides. These values should be considered as starting points for experimental optimization.

Table 1: Summary of Reaction Parameters and Target Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Target Yield (%)
1a Erythromycin AActivated DMSO, EDC, Py-TFADCM0 to RT12-2460-70
1b 12-Ketoerythromycin ATosylhydrazine, NaBH₄Methanol0 to RT4-850-60
2 12-Deoxyerythromycin ANH₂OH·HCl, Et₃NEthanolReflux12-2480-90
3 12-Deoxyerythromycin A 9-OximeMEM-Cl, NaHTHF0 to RT6-1270-80

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Erythromycin AC₃₇H₆₇NO₁₃733.9White crystalline powder
12-Deoxyerythromycin AC₃₇H₆₇NO₁₂717.9White solid
12-Deoxyerythromycin A 9-OximeC₃₇H₆₈N₂O₁₂732.9White solid
This compoundC₄₁H₇₆N₂O₁₄821.1White solid

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the chemical transformations from Erythromycin A to this compound.

G cluster_0 Stage 1: C-12 Deoxygenation cluster_1 Stage 2: Oximation cluster_2 Stage 3: Etherification Erythromycin_A Erythromycin A Keto_Erythromycin 12-Ketoerythromycin A Erythromycin_A->Keto_Erythromycin Oxidation Deoxy_Erythromycin 12-Deoxyerythromycin A Keto_Erythromycin->Deoxy_Erythromycin Reductive Deoxygenation Deoxy_Oxime 12-Deoxyerythromycin A 9-Oxime Deoxy_Erythromycin->Deoxy_Oxime NH2OH.HCl Deoxy_Roxithromycin This compound Deoxy_Oxime->Deoxy_Roxithromycin MEM-Cl, Base

Figure 2: Detailed multi-stage synthesis pathway of this compound.
Experimental Workflow for a Generic Synthesis Step

This diagram outlines a typical workflow for one of the synthetic steps described, from reaction setup to product isolation and characterization.

G cluster_workflow Generic Experimental Workflow setup Reaction Setup - Reagents - Solvent - Inert Atmosphere reaction Reaction - Temperature Control - Stirring - Monitoring (TLC) setup->reaction workup Work-up - Quenching - Extraction - Washing reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification characterization Characterization - NMR - Mass Spectrometry - Purity Analysis (HPLC) purification->characterization

Figure 3: A generalized workflow for a single synthetic transformation.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. It is intended to serve as a foundational resource for researchers to design and execute experiments aimed at producing this and other novel macrolide analogues. Further experimental validation and optimization are necessary to establish a robust and scalable synthetic route.

12-Deoxy Roxithromycin: A Technical Overview of its Origin and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, was first marketed in 1987. It is a derivative of erythromycin, modified to improve its stability in acidic conditions and enhance its pharmacokinetic profile. The synthesis of roxithromycin and its analogues has led to the identification of various related substances and potential impurities. 12-Deoxy Roxithromycin, chemically known as (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin, is one such compound. Its structural similarity to roxithromycin, with the exception of the absence of a hydroxyl group at the 12-position of the macrolide ring, points to its likely origin as a synthetic derivative or a byproduct in the synthesis of roxithromycin from a 12-deoxy erythromycin precursor.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is primarily sourced from suppliers of chemical reference standards.

PropertyValueReference
Chemical Formula C₄₁H₇₆N₂O₁₄[1]
Molecular Weight 821.05 g/mol [1]
CAS Number 425365-65-7[1]
Appearance Neat[1]

Plausible Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible pathway can be constructed based on the known chemistry of macrolides. The synthesis would likely proceed in two main stages:

  • Oximation of Erythromycin B (12-Deoxyerythromycin A): The starting material would be Erythromycin B, which is erythromycin A lacking the C-12 hydroxyl group. The ketone at the C-9 position of Erythromycin B would be converted to an oxime.

  • Alkylation of the Oxime: The resulting 12-Deoxyerythromycin 9-Oxime would then be alkylated with 2-(methoxyethoxy)methyl chloride (MEM-Cl) to yield this compound.

Below are generalized experimental protocols for these steps, adapted from procedures for the synthesis of roxithromycin from erythromycin A.

Experimental Protocol: Oximation of Erythromycin B

This protocol is adapted from the synthesis of Erythromycin A oxime.

Materials:

  • Erythromycin B (12-Deoxyerythromycin A)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve Erythromycin B in methanol.

  • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 12-Deoxyerythromycin 9-Oxime.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Alkylation of 12-Deoxyerythromycin 9-Oxime

This protocol is a general procedure for the O-alkylation of erythromycin oximes.

Materials:

  • 12-Deoxyerythromycin 9-Oxime

  • 2-(methoxyethoxy)methyl chloride (MEM-Cl)

  • Sodium hydride (or another suitable base)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 12-Deoxyerythromycin 9-Oxime in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add 2-(methoxyethoxy)methyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Signaling Pathways (of Roxithromycin)

As no specific biological activity data for this compound has been identified, the known activity of its parent compound, roxithromycin, is presented here for context.

Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptides, thereby halting bacterial growth.

dot

roxithromycin_mechanism Roxithromycin Roxithromycin Ribosome_50S Bacterial 50S Ribosomal Subunit Roxithromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Translocation Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Roxithromycin.

Synthetic Workflow

The plausible synthetic pathway for this compound is visualized below.

dot

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_intermediate Intermediate cluster_step2 Step 2: Alkylation cluster_final Final Product Erythromycin_B Erythromycin B (12-Deoxyerythromycin A) Oxime_Formation Reaction with Hydroxylamine Hydrochloride Erythromycin_B->Oxime_Formation Deoxy_Oxime 12-Deoxyerythromycin 9-Oxime Oxime_Formation->Deoxy_Oxime Alkylation Reaction with 2-(methoxyethoxy)methyl chloride Deoxy_Oxime->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a known derivative of roxithromycin, though information regarding its specific discovery and biological profile is scarce in publicly accessible scientific literature. Its primary role appears to be that of a reference standard for analytical purposes. The synthetic pathway outlined in this document, proceeding from Erythromycin B, represents a chemically logical and feasible route to its production. Further research would be required to elucidate any unique biological activities or pharmacological properties of this specific macrolide derivative.

References

An In-depth Technical Guide to the Core Mechanism of Action of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic, belonging to a class of drugs known for their dual antibacterial and anti-inflammatory properties. This guide elucidates the core mechanisms through which it is presumed to exert its therapeutic effects. The primary antibacterial action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] Concurrently, it exhibits significant immunomodulatory effects by suppressing the production of pro-inflammatory cytokines and modulating the activity of inflammatory cells.[3][4] This dual functionality makes it a subject of interest for conditions involving both infection and inflammation.

Antibacterial Mechanism of Action

The principal antibacterial effect of macrolides like Roxithromycin is bacteriostatic, though they can be bactericidal at high concentrations.[1][5] The mechanism is targeted and specific to bacterial ribosomes, which differ structurally from their eukaryotic counterparts.

Inhibition of Bacterial Protein Synthesis

This compound, like other macrolides, acts by arresting bacterial protein synthesis.[1][5] This is achieved through a high-affinity, reversible binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[6] This binding occurs within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge.[6]

The presence of the macrolide in this tunnel physically obstructs the path of the elongating polypeptide chain. This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and, consequently, inhibiting bacterial growth and replication.[6][7]

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Detail ribosome_50S 50S Subunit ribosome_30S 30S Subunit PTC Peptidyl Transferase Center Exit_Tunnel Polypeptide Exit Tunnel PTC->Exit_Tunnel Nascent Peptide No_Protein Protein Synthesis Arrested Exit_Tunnel->No_Protein Inhibition of Elongation A_Site A Site (Aminoacyl) P_Site P Site (Peptidyl) MRNA mRNA MRNA->ribosome_30S Drug This compound Drug->Exit_Tunnel Binds and Blocks Protein Functional Bacterial Protein

Caption: Inhibition of bacterial protein synthesis by this compound.
Antibacterial Spectrum

Roxithromycin demonstrates activity against a broad range of pathogens, particularly Gram-positive cocci and atypical pathogens.[8][9] Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

MicroorganismMIC Range (µg/mL)
Streptococcus pneumoniae≤ 0.06 - 1
Streptococcus pyogenes≤ 0.06 - 0.5
Staphylococcus aureus (Methicillin-susceptible)0.12 - 2
Moraxella catarrhalis≤ 0.06 - 0.5
Haemophilus influenzae0.5 - 4
Mycoplasma pneumoniae≤ 0.015 - 0.06
Chlamydia trachomatis0.03 - 0.25
Legionella pneumophila0.12 - 1
Note: Data is for Roxithromycin and serves as a proxy.[10][11][12] Actual values can vary based on the specific strain and testing methodology.

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct antibacterial action, this compound is presumed to possess significant anti-inflammatory properties, a characteristic of several 14- and 15-membered macrolides.[3][13] This activity is independent of its antimicrobial effect and is attributed to its ability to modulate host immune responses.

Suppression of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine production by various cell types, including macrophages and epithelial cells.[14][15] Roxithromycin has been shown to reduce the expression and secretion of key mediators of inflammation such as:

  • Interleukin-1β (IL-1β) [14]

  • Interleukin-6 (IL-6) [15][16]

  • Interleukin-8 (IL-8) [15][16]

  • Tumor Necrosis Factor-α (TNF-α) [14]

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) [15]

This suppression occurs at the level of gene transcription, as evidenced by decreased steady-state levels of cytokine mRNA.[15]

G cluster_cell Immune/Epithelial Cell (e.g., Macrophage) Receptor Toll-like Receptor (TLR) Signaling Intracellular Signaling (e.g., NF-κB, AP-1) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus Reduced_Inflammation Reduced Inflammation Signaling->Reduced_Inflammation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Activates Drug This compound Drug->Signaling Inhibits

Caption: Anti-inflammatory signaling pathway modulated by this compound.
Modulation of Leukocyte Activity

Roxithromycin also affects the function of leukocytes, particularly neutrophils. It has been shown to inhibit neutrophil adhesion to epithelial cells, a critical step in the inflammatory cascade where neutrophils migrate from the bloodstream to the site of inflammation.[4][15][16] This effect contributes to the overall reduction of the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of Roxithromycin has been demonstrated in various experimental models.

Experimental ModelParameter MeasuredEffect of Roxithromycin
IL-1α-stimulated human bronchial epithelial cellsIL-8, IL-6, GM-CSF releaseConcentration-dependent inhibition[15]
LPS-stimulated J774 macrophagesTNF-α, IL-1β, IL-6 productionConcentration-dependent reduction[17]
Carrageenan-induced pleurisy in ratsExudate volume, leukocyte countDose-dependent reduction[17]
Carrageenan-induced paw edema in ratsPaw edema (swelling)Significant suppression at 20 mg/kg[3]

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of established experimental procedures.

Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antibacterial activity of an antimicrobial agent.[12]

  • Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under conditions suitable for the test bacterium (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest drug concentration in which there is no visible turbidity (bacterial growth).

  • Workflow Diagram:

    G A Prepare serial dilutions of This compound in plate B Inoculate wells with standardized bacterial suspension A->B C Incubate plate (e.g., 24h at 37°C) B->C D Read plate visually or with a spectrophotometer C->D E Determine MIC: Lowest concentration with no growth D->E

    Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: In Vitro Cytokine Inhibition Assay

This protocol is used to quantify the anti-inflammatory effect of a compound on cultured cells.

  • Cell Culture: Human or murine cells capable of producing cytokines (e.g., J774 macrophages, human bronchial epithelial cells) are cultured to confluence in multi-well plates.[15][17]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the wells to induce cytokine production. Control wells receive no stimulus or no drug.

  • Incubation: The plates are incubated for a period sufficient for cytokine accumulation in the supernatant (e.g., 24 hours).

  • Quantification: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The percentage inhibition of cytokine production by the drug is calculated relative to the stimulated control.

Conclusion

The mechanism of action of this compound is presumed to be multifaceted, combining direct antimicrobial activity with potent anti-inflammatory and immunomodulatory effects. Its ability to inhibit bacterial protein synthesis makes it an effective antibiotic against a range of pathogens. Simultaneously, its capacity to suppress pro-inflammatory cytokine production and modulate leukocyte function provides a rationale for its use in inflammatory diseases, potentially independent of an active infection. Further research is required to definitively characterize the specific activities of the 12-Deoxy derivative and to compare its potency with the parent compound, Roxithromycin.

References

The Elusive Biological Profile of 12-Deoxy Roxithromycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxy Roxithromycin, a derivative of the well-established macrolide antibiotic Roxithromycin, presents a compelling case study in the nuanced world of structure-activity relationships. While Roxithromycin has been extensively studied and is utilized clinically for its antibacterial properties, publicly available data on the specific biological activity of its 12-deoxy analogue is notably scarce. This technical guide aims to provide a comprehensive overview of what is known about Roxithromycin, as a foundational context, and to address the current knowledge gap regarding the biological profile of this compound. This document will delve into the established mechanisms of action, antimicrobial spectrum, and pharmacokinetic parameters of Roxithromycin, while clearly delineating the absence of specific experimental data for its 12-deoxy counterpart.

Roxithromycin: A Comprehensive Baseline

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It is characterized by a 14-membered lactone ring and is utilized in the treatment of respiratory tract, urinary, and soft tissue infections.[1]

Mechanism of Action

The primary mechanism of action for Roxithromycin, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[1][2] This action is primarily bacteriostatic, but at higher concentrations, it can exhibit bactericidal properties.[2]

Signaling Pathway: Macrolide Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_translocation Peptide Translocation 50S_subunit->Peptide_translocation Inhibits 30S_subunit 30S Subunit Roxithromycin Roxithromycin Roxithromycin->50S_subunit Binds to Protein_synthesis Protein Synthesis Peptide_translocation->Protein_synthesis Essential for Bacterial_growth Bacterial Growth Inhibition Protein_synthesis->Bacterial_growth

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Antimicrobial Spectrum

Roxithromycin demonstrates a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[3] Its efficacy has been well-documented against pathogens responsible for common infections.

Table 1: In Vitro Antimicrobial Spectrum of Roxithromycin

Bacterial SpeciesSusceptibility
Staphylococcus aureusSusceptible
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible
Moraxella catarrhalisSusceptible
Legionella pneumophilaSusceptible
Chlamydia trachomatisSusceptible
Mycoplasma pneumoniaeSusceptible
Haemophilus influenzaeModerately Susceptible

Note: This table is a summary of generally accepted susceptibility and is not exhaustive. Specific MIC values can vary between studies and strains.

Pharmacokinetic Properties

Roxithromycin exhibits favorable pharmacokinetic properties, including good oral absorption and tissue penetration.[4]

Table 2: Key Pharmacokinetic Parameters of Roxithromycin

ParameterValue
Bioavailability~50%
Time to Peak Plasma Concentration (Tmax)~2 hours
Elimination Half-life (t1/2)~12 hours
Protein Binding~96%
MetabolismPrimarily hepatic
ExcretionMainly through feces, with a smaller portion in urine

The Enigma of this compound

Despite the extensive research on Roxithromycin and its derivatives, there is a conspicuous absence of publicly available scientific literature detailing the biological activity of this compound. Searches of prominent scientific databases have not yielded any studies that specifically investigate its antimicrobial spectrum, mechanism of action, or pharmacokinetic profile.

Chemical Identity
  • Synonyms: (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin[5]

  • CAS Number: 425365-65-7[5]

  • Molecular Formula: C41H76N2O14[5]

  • Molecular Weight: 821.05 g/mol [5]

This compound is commercially available as a research chemical, which suggests its use in synthetic chemistry or as a reference standard, rather than as a clinically evaluated therapeutic agent.

Inferred Potential Activity: A Cautious Hypothesis

In the absence of direct experimental data, any discussion of the potential biological activity of this compound must be considered speculative. However, based on the structure-activity relationships of other macrolide derivatives, some cautious inferences can be drawn.

The hydroxyl group at the C12 position of the macrolactone ring is known to be a site for chemical modification to generate new erythromycin analogues.[6] The removal of this hydroxyl group, resulting in a "12-deoxy" structure, would alter the polarity and conformation of the molecule. Such a modification could potentially impact:

  • Ribosomal Binding: The interaction with the 50S ribosomal subunit is crucial for the antibacterial activity of macrolides. Altering the stereochemistry and electronic properties at the C12 position could either enhance, diminish, or have no significant effect on this binding affinity.

  • Pharmacokinetics: Changes in polarity can affect absorption, distribution, metabolism, and excretion (ADME) properties. The removal of a hydroxyl group might increase lipophilicity, which could influence tissue penetration and metabolic pathways.

  • Spectrum of Activity: Subtle structural changes in macrolides have been shown to modulate their activity against different bacterial species.

Logical Relationship: From Parent Compound to Derivative

Roxithromycin Roxithromycin Biological_Activity_Known Extensive Biological Data Available Roxithromycin->Biological_Activity_Known Structural_Modification Removal of C12 Hydroxyl Group Roxithromycin->Structural_Modification 12_Deoxy_Roxithromycin 12_Deoxy_Roxithromycin Biological_Activity_Unknown Biological Data Not Publicly Available 12_Deoxy_Roxithromycin->Biological_Activity_Unknown Structural_Modification->12_Deoxy_Roxithromycin

Caption: Relationship between Roxithromycin and its 12-deoxy derivative.

Experimental Protocols: A Template for Future Investigation

For researchers interested in elucidating the biological activity of this compound, the following experimental protocols, commonly used for the evaluation of novel antimicrobial agents, would be appropriate.

Determination of Minimum Inhibitory Concentration (MIC)
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Protein Synthesis Inhibition Assay
  • Method: Cell-free transcription-translation coupled system.

  • Procedure:

    • Utilize a commercially available E. coli S30 extract system.

    • Add a plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) to the reaction mixture.

    • Introduce varying concentrations of this compound to the reactions.

    • Incubate the reactions to allow for transcription and translation.

    • Measure the activity of the reporter protein. A decrease in reporter activity indicates inhibition of protein synthesis.

Pharmacokinetic Studies in an Animal Model (e.g., Rodents)
  • Method: Single-dose oral or intravenous administration.

  • Procedure:

    • Administer a known dose of this compound to a cohort of animals.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Conclusion

While this compound is a structurally defined derivative of the clinically relevant antibiotic Roxithromycin, a thorough review of the scientific literature reveals a significant lack of data on its biological activity. The information presented herein on Roxithromycin serves as a crucial benchmark for understanding the potential properties of its analogues. The absence of specific data for this compound underscores a clear research gap. Future investigations, employing standard experimental protocols as outlined, are necessary to elucidate the antimicrobial spectrum, mechanism of action, and pharmacokinetic profile of this compound. Until such studies are conducted and published, any assumptions about the biological activity of this compound remain purely speculative. This guide, therefore, serves not only as a summary of current knowledge but also as a call to action for further research into this and other under-characterized antibiotic derivatives.

References

12-Deoxy Roxithromycin: A Technical Guide to a Key Roxithromycin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely prescribed for respiratory tract, urinary, and soft tissue infections. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of related substances or impurities. One such critical impurity is 12-Deoxy Roxithromycin. This technical guide provides a comprehensive overview of this compound, including its identification, formation, and analytical methodologies for its control.

Characterization of this compound

This compound, also known as Roxithromycin Impurity H, is a known related substance of Roxithromycin. Its identity is well-established and it is available as a reference standard from various commercial suppliers.

Identifier Value
Systematic Name (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin
Synonym Roxithromycin Impurity H
CAS Number 425365-65-7[1][2]
Molecular Formula C41H76N2O14[1][2][3]
Molecular Weight 821.05 g/mol [1][2][3]

Formation and Degradation Pathways

This compound is primarily formed as a degradation product of Roxithromycin. Understanding the conditions that lead to its formation is crucial for developing robust manufacturing processes and stable formulations. Forced degradation studies are instrumental in elucidating these pathways.

Degradation Pathway of Roxithromycin

The following diagram illustrates a proposed degradation pathway of Roxithromycin under oxidative stress (UV/H2O2), which can lead to various degradation products. The formation of this compound is hypothesized to occur through the reduction of the hydroxyl group at the C-12 position of the lactone ring.

G Proposed Degradation Pathway of Roxithromycin roxithromycin Roxithromycin intermediate1 Epoxidation at C10-C11 roxithromycin->intermediate1 Oxidative Stress intermediate2 Hydroxylation of Desosamine Sugar roxithromycin->intermediate2 Oxidative Stress intermediate3 N-demethylation of Desosamine Sugar roxithromycin->intermediate3 Oxidative Stress deoxy12 This compound roxithromycin->deoxy12 Reductive Degradation degradation_products Other Degradation Products intermediate1->degradation_products intermediate2->degradation_products intermediate3->degradation_products G Workflow for Forced Degradation Study of Roxithromycin cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1M HCl, 60°C, 8h) analysis HPLC Analysis acid->analysis Analyze Samples base Alkaline Hydrolysis (0.1M NaOH, 60°C, 8h) base->analysis Analyze Samples oxidation Oxidative Degradation (30% H2O2, 60°C, 8h) oxidation->analysis Analyze Samples photo Photolytic Degradation (UV 254nm, 24h) photo->analysis Analyze Samples start Roxithromycin Stock Solution start->acid Expose to Stress start->base Expose to Stress start->oxidation Expose to Stress start->photo Expose to Stress results Identification and Quantification of Degradation Products analysis->results

References

Spectroscopic Profile of 12-Deoxy Roxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-Deoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin. Due to the limited availability of direct spectroscopic data for this specific analog, this document synthesizes information from published data on Roxithromycin and its related impurities to project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This guide also outlines detailed experimental protocols for acquiring such data and visualizes the metabolic pathways of the parent compound, Roxithromycin.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic characterized by a 14-membered lactone ring. This compound is a variant where the hydroxyl group at the C12 position of the aglycone ring is absent. This structural modification can influence the molecule's conformation, polarity, and ultimately its pharmacokinetic and pharmacodynamic properties. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known data for Roxithromycin. The removal of the C12-hydroxyl group is expected to cause predictable shifts in the NMR spectra and alter the fragmentation pattern in mass spectrometry. The fundamental IR absorption bands are expected to remain largely similar, with the notable absence of the C12-OH vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for macrolides are complex due to the large number of overlapping signals. The predicted data is based on published assignments for Roxithromycin, with expected changes highlighted for the 12-Deoxy derivative. The most significant changes are anticipated around the C11, C12, and C13 positions of the aglycone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Notes on Predicted Changes from Roxithromycin
H-2~3.7Minor shift expected.
H-3~3.8Minor shift expected.
H-4~3.0Minor shift expected.
H-5~4.0Minor shift expected.
H-6~3.5Minor shift expected.
H-7~3.6Minor shift expected.
H-8~2.5Minor shift expected.
H-10~3.0Minor shift expected.
H-11~4.0-4.2Upfield shift expected due to the absence of the adjacent -OH group.
H-12~1.5-1.7 (ax), ~1.8-2.0 (eq)Significant upfield shift and change in multiplicity from a methine to a methylene group.
H-13~3.7Downfield shift expected due to altered electronic environment.
H-14~1.2 (CH₂), ~0.9 (CH₃)Minor shifts expected.
SugarsVariousMinimal changes expected in the sugar moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Notes on Predicted Changes from Roxithromycin
C-1 (C=O)~175Minor shift expected.
C-9 (C=N)~170Minor shift expected.
C-11~70-72Upfield shift expected.
C-12~35-40Significant upfield shift, now a methylene carbon.
C-13~78-80Downfield shift expected.
Other Aglycone CVariousMinor shifts expected for carbons distant from C-12.
SugarsVariousMinimal changes expected.
Infrared (IR) Spectroscopy

The IR spectrum of Roxithromycin is characterized by strong absorptions from its carbonyl group, hydroxyl groups, and C-O bonds. The spectrum of this compound is expected to be very similar, with the key difference being the diminished intensity of the broad O-H stretching band due to the removal of one hydroxyl group.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (sugars, C6-OH, C11-OH)3400 - 3500Broad, Strong
C-H Stretch (Alkyl)2900 - 3000Strong
C=O Stretch (Lactone)1705 - 1765[1][2]Strong
C=N Stretch (Oxime)~1650Medium
C-O Stretch (Ethers, Esters)1000 - 1300Strong, Multiple Bands
Mass Spectrometry (MS)

The mass spectrum of this compound is predicted based on the known fragmentation pathways of Roxithromycin. The molecular ion peak will be observed at a lower m/z value corresponding to the loss of an oxygen atom (16 Da). The fragmentation will likely proceed through the characteristic loss of the cladinose and desosamine sugar moieties.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)

Ion Predicted m/z Interpretation
[M+H]⁺821.5Protonated molecular ion (C₄₁H₇₆N₂O₁₄ + H)⁺
[M - Cladinose + H]⁺663.5Loss of the cladinose sugar (C₈H₁₅O₃)
[M - Desosamine + H]⁺648.5Loss of the desosamine sugar (C₈H₁₆NO₃)
Aglycone fragment490.4Aglycone core after loss of both sugars

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of macrolide antibiotics like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.[3][4]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan with an empty sample compartment or a pure KBr pellet. The final spectrum is obtained by ratioing the sample scan against the background scan.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system for online separation if necessary.

  • HPLC-MS Acquisition (for complex mixtures):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Flow rate: 0.2-0.5 mL/min.

  • MS Acquisition (ESI Positive Mode):

    • Ionization mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan range: m/z 100-1000.

    • Capillary voltage: 3-4 kV.

    • Cone voltage: 20-40 V (can be optimized to control fragmentation).

  • Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Metabolic Pathways

The metabolism of Roxithromycin has been studied, and several key biotransformation pathways have been identified.[5][6] These include N-demethylation, O-demethylation, and hydrolysis of the cladinose sugar. This compound, if formed metabolically or as a synthetic byproduct, would likely undergo similar transformations.

metabolic_pathway Roxithromycin Roxithromycin N_Demethyl N-Demethyl Roxithromycin Roxithromycin->N_Demethyl N-Demethylation O_Demethyl O-Demethyl Roxithromycin Roxithromycin->O_Demethyl O-Demethylation Descladinose Descladinose Roxithromycin Roxithromycin->Descladinose Hydrolysis Deoxy_Rox This compound Deoxy_N_Demethyl 12-Deoxy-N-Demethyl Roxithromycin Deoxy_Rox->Deoxy_N_Demethyl N-Demethylation Deoxy_O_Demethyl 12-Deoxy-O-Demethyl Roxithromycin Deoxy_Rox->Deoxy_O_Demethyl O-Demethylation Deoxy_Descladinose 12-Deoxy-Descladinose Roxithromycin Deoxy_Rox->Deoxy_Descladinose Hydrolysis

Caption: Predicted metabolic pathways of this compound based on known Roxithromycin metabolism.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data, derived from the analysis of its parent compound, offers a valuable resource for the identification and characterization of this specific derivative. The detailed experimental protocols serve as a practical guide for researchers to obtain empirical data. Further experimental validation is necessary to confirm these predicted spectroscopic profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 12-Deoxy Roxithromycin, an impurity and derivative of the macrolide antibiotic Roxithromycin. The information presented herein is essential for researchers and professionals involved in the development, formulation, and analysis of Roxithromycin and related compounds.

Chemical Identity and Structure

This compound, also known as (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin, is a derivative of Erythromycin and a known impurity in the synthesis of Roxithromycin.[1] Its chemical structure is closely related to the parent drug, differing by the absence of a hydroxyl group at the 12-position of the macrolide ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 425365-65-7[2]
Molecular Formula C₄₁H₇₆N₂O₁₄[2]
Molecular Weight 821.05 g/mol [2]
Synonyms (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin[2]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and stability. The following table summarizes the known and predicted physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form White to Pale Beige Solid[1]
Melting Point >81°C (decomposition)[1]
Solubility Chloroform (Slightly), Methanol (Sparingly)[1]
pKa (Predicted) 13.49 ± 0.70[1]
logP (Predicted) Not available

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.

Determination of Solubility

Quantitative solubility can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa can be determined potentiometrically or by UV-spectrophotometry. For the potentiometric method, a solution of the compound is titrated with a standard acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve. The spectrophotometric method involves measuring the UV absorbance of the compound in solutions of varying pH. The pKa is calculated from the changes in absorbance as a function of pH.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis and quantification of this compound. The following is a general method that can be optimized.[5][6][7][8]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure good peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., 205-215 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 30°C).

Synthesis and Mechanism of Action

Synthesis Workflow

This compound is primarily formed as an impurity during the synthesis of Roxithromycin from Erythromycin A. The general synthetic pathway involves the oximation of the C9-keto group of the erythromycin macrolactone ring, followed by etherification. The presence of 12-deoxyerythromycin in the starting material would lead to the formation of this compound.

Synthesis_Workflow Erythromycin_A Erythromycin A Oximation Oximation of C9-keto group Erythromycin_A->Oximation Deoxy_Erythromycin 12-Deoxyerythromycin A (Starting Material Impurity) Deoxy_Erythromycin->Oximation Etherification Etherification of Oxime Oximation->Etherification Roxithromycin Roxithromycin Etherification->Roxithromycin Deoxy_Roxithromycin This compound Etherification->Deoxy_Roxithromycin

Caption: Synthesis workflow for Roxithromycin and the formation of this compound.

Mechanism of Action of Macrolide Antibiotics

As a derivative of a macrolide antibiotic, this compound is expected to share the same mechanism of action as Roxithromycin. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10][11] This binding blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of the protein.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Ribosome_30S 30S Subunit Macrolide This compound Binding Binding Macrolide->Binding Binding->Ribosome_50S Blockage Blockage of Exit Tunnel Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic

Caption: Mechanism of action for macrolide antibiotics like this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound is limited, the provided information, based on its close structural relationship to Roxithromycin and general principles of macrolide chemistry, serves as a valuable resource for researchers and drug development professionals. Further experimental characterization is recommended to fully elucidate its properties and potential impact.

References

Uncharted Territory: The Therapeutic Potential of 12-Deoxy Roxithromycin Awaits Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 12-Deoxy Roxithromycin's specific therapeutic applications. While its parent compound, roxithromycin, is a well-documented macrolide antibiotic with a range of clinical uses, the 12-Deoxy derivative remains largely unexplored in preclinical and clinical research.

Currently, available information on this compound is primarily limited to its chemical identity, including its molecular formula (C41H76N2O14) and CAS number (425365-65-7). It is cataloged by chemical suppliers as a derivative of roxithromycin and a member of the natural and semi-synthetic antibiotics class. However, there is a conspicuous absence of published studies detailing its biological activity, mechanism of action, or any investigations into its potential therapeutic benefits.

This lack of specific data prevents the creation of an in-depth technical guide on the therapeutic applications of this compound at this time. Such a guide would require quantitative data from biological assays, detailed experimental protocols, and established signaling pathways, none of which are presently available in the public domain.

The Foundation: Roxithromycin as a Therapeutic Agent

To provide context for the potential of this compound, it is essential to understand the established profile of its parent compound. Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of susceptible bacteria.[2][3][4]

Roxithromycin is effective against a broad spectrum of pathogens, particularly Gram-positive bacteria and some Gram-negative bacteria, making it a valuable treatment for infections of the respiratory tract, urinary tract, and soft tissues.[1][2][3] Beyond its antibacterial properties, roxithromycin has also demonstrated notable anti-inflammatory effects, which are the subject of ongoing research.[1]

The Path Forward: A Proposed In-Depth Guide on Roxithromycin and its Derivatives

Given the current informational landscape, we propose a pivot to a more comprehensive technical guide titled: "Roxithromycin and its Derivatives: Synthesis, Mechanism, and Therapeutic Frontiers."

This whitepaper would provide researchers, scientists, and drug development professionals with a robust resource covering:

  • The Core Science of Roxithromycin: A detailed exploration of its synthesis from erythromycin, its mechanism of antibacterial action, and its pharmacokinetic and pharmacodynamic profiles.

  • Structure-Activity Relationships (SAR): An analysis of how chemical modifications to the roxithromycin scaffold, such as the alteration at the 12-position in this compound, can influence biological activity.

  • The Landscape of Roxithromycin Derivatives: A review of known derivatives and the therapeutic rationale behind their development.

  • Emerging Therapeutic Applications: An investigation into the non-antibiotic applications of roxithromycin and its analogs, with a focus on their anti-inflammatory and immunomodulatory properties.

  • Future Directions: A forward-looking perspective on the potential for developing novel roxithromycin-based therapeutics.

This proposed guide would still adhere to the user's original content requirements, including:

  • Data Presentation: Summarizing all available quantitative data on roxithromycin and its studied derivatives into clearly structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments cited in the literature concerning roxithromycin.

  • Mandatory Visualization: Creating diagrams for signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language), adhering to all specified formatting requirements.

We believe this approach would provide a valuable and data-rich resource for the target audience, contextualizing the place of this compound within the broader and more established field of macrolide antibiotic research and development, while honestly reflecting the current state of scientific knowledge. We await your feedback on this proposed direction.

References

The Solubility Profile of 12-Deoxy Roxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 12-Deoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes solubility information for the parent compound, Roxithromycin, for comparative purposes. The guide details standard experimental protocols for solubility determination and presents a logical workflow for assessing compound solubility.

Introduction to this compound

This compound is a semi-synthetic macrolide antibiotic. The macrolide class of drugs is generally characterized by poor water solubility. Understanding the solubility of a drug candidate like this compound in various solvents is a critical parameter in drug development, influencing formulation strategies, bioavailability, and the design of preclinical and clinical studies.

Solubility Data

This compound

Quantitative solubility data for this compound is not widely available in published literature. The following table summarizes the qualitative solubility information that has been identified.

SolventSolubility
ChloroformSlightly Soluble[1][2]
MethanolSparingly Soluble[1][2]
Roxithromycin (Reference Compound)

For comparative analysis, the following table presents the quantitative solubility data for the closely related parent compound, Roxithromycin. It is important to note that while structurally similar, the solubility of this compound may differ.

SolventConcentration
Ethanol~30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[3]
Dimethylformamide (DMF)~15 mg/mL[3]
AcetoneFreely Soluble[4]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
WaterPractically Insoluble[4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pharmaceutical research. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (or other test compound)

  • Selected solvents (e.g., water, ethanol, phosphate buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The exact amount of solid should be recorded.

  • Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound in the diluted sample is then quantified using a validated analytical method, such as HPLC.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Extract clear supernatant D->E F Dilute sample as needed E->F G Quantify concentration (e.g., HPLC) F->G H Determine Solubility G->H

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Conclusion

The solubility of this compound remains an area where more quantitative data is needed. The available information suggests it has limited solubility in common organic solvents. For practical purposes in research and development, leveraging the more extensive solubility data of the parent compound, Roxithromycin, can provide initial guidance, with the caveat that these are distinct molecules. The standardized experimental protocols outlined in this guide provide a robust framework for generating precise and reliable solubility data for this compound and other new chemical entities.

References

12-Deoxy Roxithromycin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Deoxy Roxithromycin, a known impurity of the macrolide antibiotic Roxithromycin. This document compiles essential physicochemical data, analytical methodologies, and insights into its formation, catering to the needs of researchers, scientists, and professionals in drug development and quality control.

Core Compound Information

This compound, identified as a related substance in Roxithromycin pharmacopeial monographs, is crucial for the purity profiling and quality assessment of the parent drug.[1][2][3] Its presence and control are critical aspects of regulatory compliance in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 425365-65-7[1]
Molecular Weight 821.05 g/mol [1]
Molecular Formula C41H76N2O14[1]
Synonyms (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin, Roxithromycin EP Impurity H[1]

Formation and Synthesis

This compound is primarily formed as a degradation product of Roxithromycin.[4] Forced degradation studies indicate that Roxithromycin can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress, leading to the formation of several impurities.[5][6][7][8][9]

While specific synthetic pathways for the intentional production of this compound are not extensively published, its formation can be understood in the context of Roxithromycin's degradation. The "12-Deoxy" nomenclature suggests the loss of a hydroxyl group at the 12th position of the erythromycin backbone.

A patented method for the preparation of a related Roxithromycin impurity provides a general approach that could potentially be adapted. This involves the reaction of erythromycin A-9 oxime with methylchloromethyl ether in a reaction solvent with the addition of an alkali. The reaction is carried out at a low temperature, and the pH is adjusted to 6-7 after the reaction terminates. The crude product is then purified through recrystallization.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Roxithromycin are typically performed using High-Performance Liquid Chromatography (HPLC). Several validated HPLC methods have been developed for the analysis of Roxithromycin and its impurities.

Representative HPLC Method Parameters
ParameterCondition
Column X'terra RP18 (250 x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3) : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 212 nm
Injection Volume 20 µL
Column Temperature Ambient

This method has been validated according to ICH guidelines and is suitable for the routine quality control analysis of Roxithromycin.[10][11]

Experimental Protocols

Forced Degradation Study of Roxithromycin

This protocol is designed to intentionally degrade Roxithromycin to study the formation of impurities, including this compound.

1. Acid Degradation:

  • Dissolve a known concentration of Roxithromycin in a suitable solvent (e.g., methanol).

  • Add 0.1 M hydrochloric acid.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Degradation:

  • Dissolve a known concentration of Roxithromycin in a suitable solvent.

  • Add 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for a specified period.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known concentration of Roxithromycin in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Place a solid sample of Roxithromycin in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration.

  • Dissolve the sample in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of Roxithromycin to UV light (e.g., 254 nm) for a specified duration.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

HPLC Analysis of Roxithromycin and its Impurities

1. Sample Preparation:

  • Accurately weigh and dissolve the Roxithromycin sample (or the sample from the forced degradation study) in the mobile phase to obtain a known concentration.

2. Chromatographic Conditions:

  • Utilize the HPLC parameters outlined in the "Representative HPLC Method Parameters" table.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the elution of Roxithromycin and its impurities. The retention time for each impurity, including this compound (Impurity H), will be specific to the method.

  • Quantify the impurities based on their peak areas relative to the Roxithromycin peak area or a reference standard.

Logical Workflow

The following diagram illustrates a typical workflow for the analysis of Roxithromycin and the identification of its impurities.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Results & Identification start Roxithromycin Drug Substance/Product degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->degradation Stress Testing dissolution Dissolution in Mobile Phase start->dissolution Standard Analysis degradation->dissolution hplc HPLC Analysis dissolution->hplc detection UV Detection hplc->detection data Data Acquisition & Processing detection->data impurity_profile Impurity Profiling data->impurity_profile identification Identification of Impurities (e.g., this compound) impurity_profile->identification quantification Quantification of Impurities impurity_profile->quantification

Workflow for Roxithromycin Impurity Analysis.

Mechanism of Action of Parent Compound: Roxithromycin

The following diagram illustrates the general mechanism of action of macrolide antibiotics like Roxithromycin.

moa Mechanism of Roxithromycin Action cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S 50S Subunit PeptideChain Growing Peptide Chain 50S->PeptideChain Blocks Translocation 30S 30S Subunit mRNA mRNA mRNA->30S tRNA tRNA with Amino Acid tRNA->50S Protein Functional Protein PeptideChain->Protein Roxithromycin Roxithromycin Roxithromycin->50S Binds to

Inhibition of Bacterial Protein Synthesis by Roxithromycin.

References

Methodological & Application

Synthesis Protocol for 12-Deoxy Roxithromycin: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the synthesis of 12-Deoxy Roxithromycin. This semisynthetic macrolide antibiotic is a derivative of Erythromycin B and is of significant interest for research into novel antibacterial agents.

Introduction

This compound, also known as (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin, is a macrolide antibiotic derived from 12-Deoxyerythromycin (Erythromycin B). Like its parent compound, Roxithromycin, it is expected to exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides.[1] The structural modification at the 12-position may influence its pharmacokinetic properties and spectrum of activity, making it a valuable compound for antibiotic research and development.

This application note details the two-key stage synthesis of this compound: the preparation of the precursor 12-Deoxyerythromycin (Erythromycin B) and its subsequent conversion to the final product.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process starting from Erythromycin A, a readily available macrolide antibiotic.

  • Stage 1: Synthesis of 12-Deoxyerythromycin (Erythromycin B) from Erythromycin A. This involves the selective deoxygenation of the hydroxyl group at the C-12 position of Erythromycin A.

  • Stage 2: Synthesis of this compound. This stage involves two sequential reactions:

    • Oximation of the C-9 ketone of 12-Deoxyerythromycin to form 12-Deoxyerythromycin 9-oxime.

    • Etherification of the oxime with 2-methoxyethoxymethyl chloride (MEM-Cl) to yield this compound.

Synthesis_Workflow Erythromycin_A Erythromycin A Deoxyerythromycin 12-Deoxyerythromycin (Erythromycin B) Erythromycin_A->Deoxyerythromycin Selective C-12 Deoxygenation Oxime 12-Deoxyerythromycin 9-Oxime Deoxyerythromycin->Oxime Oximation Deoxy_Roxithromycin This compound Oxime->Deoxy_Roxithromycin Etherification (MEM-Cl)

Figure 1: General workflow for the synthesis of this compound from Erythromycin A.

Experimental Protocols

Stage 1: Synthesis of 12-Deoxyerythromycin (Erythromycin B)
Stage 2: Synthesis of this compound

This stage is adapted from general procedures for the synthesis of Roxithromycin from Erythromycin derivatives.

Step 2a: Oximation of 12-Deoxyerythromycin

This procedure is based on established methods for the oximation of the C-9 ketone in erythromycin derivatives.

Materials:

  • 12-Deoxyerythromycin (Erythromycin B)

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Methanol

  • Butyl acetate

  • Deionized water

Protocol:

  • Dissolve 12-Deoxyerythromycin in a suitable organic solvent such as butyl acetate.

  • Prepare a solution of hydroxylamine hydrochloride and triethylamine in methanol. The molar ratio of hydroxylamine hydrochloride to triethylamine should be approximately 1.5:1 to 2.5:1.[2]

  • Add the methanolic solution of hydroxylamine hydrochloride and triethylamine to the solution of 12-Deoxyerythromycin.

  • The reaction mixture is stirred at a controlled temperature, typically between 30°C and 70°C, for 16 to 24 hours.[2] The pH of the reaction mixture should be maintained between 5.5 and 7.0.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve solid-liquid separation to isolate the 12-Deoxyerythromycin 9-oxime hydrochloride.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Step 2b: Etherification of 12-Deoxyerythromycin 9-Oxime

This protocol is adapted from a general procedure for the synthesis of Roxithromycin.[3]

Materials:

  • 12-Deoxyerythromycin 9-oxime

  • Sodium methoxide

  • 2-methoxyethoxymethyl chloride (MEM-Cl)

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Deionized water

Protocol:

  • Dissolve 12-Deoxyerythromycin 9-oxime (e.g., 0.05 mole) in dimethylformamide (DMF) (e.g., 100 ml) and cool the solution to 0-5°C.[3]

  • Add sodium methoxide (e.g., 0.062 mole) to the cooled solution.[3]

  • Slowly add a solution of 2-methoxyethoxymethyl chloride (MEM-Cl) (e.g., 0.055 mole) dissolved in DMF (e.g., 12.5 ml) to the reaction mixture over 2-3 hours, while maintaining the temperature at 0-5°C and stirring.[3]

  • Monitor the reaction by TLC until the starting oxime is consumed.[3]

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Slowly add water (e.g., 350 ml) over 1 hour to precipitate the crude product.[3]

  • Stir the resulting slurry for 2 hours.[3]

  • Collect the crystalline precipitate by filtration and wash thoroughly with water (e.g., 200 ml).[3]

  • The crude this compound can be further purified by column chromatography on silica gel followed by crystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthesis Parameters
12-Deoxyerythromycin (Erythromycin B) C37H67NO12717.93Starting Material: Erythromycin A. Key Reaction: Selective C-12 deoxygenation.
This compound C41H76N2O14821.05[4]Starting Material: 12-Deoxyerythromycin. Key Reactions: Oximation followed by etherification with MEM-Cl. Reaction Conditions (Etherification): 0-5°C in DMF with sodium methoxide.[3]

Note: Specific yields, purity, and detailed spectroscopic data for the synthesis of this compound are not widely reported in the literature and would need to be determined empirically during the research process.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Roxithromycin and its derivatives, including this compound, are macrolide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome at or near the peptidyltransferase center. This binding interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Signaling_Pathway cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Inhibition Inhibition of Translocation Ribosome_50S->Inhibition Ribosome_30S 30S Subunit mRNA mRNA Peptide_Chain Growing Peptide Chain Peptide_Chain->Inhibition Elongation prevented Drug 12-Deoxy Roxithromycin Drug->Ribosome_50S Binds to Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis_Block->Bacterial_Growth_Inhibition

Figure 2: Proposed mechanism of action for this compound.

Conclusion

This application note provides a framework for the synthesis of this compound for research purposes. While the general two-stage synthetic route is established, the specific experimental conditions, particularly for the initial deoxygenation step, require further investigation and optimization. The provided protocols for the oximation and etherification steps are based on established methodologies for related macrolide transformations and serve as a strong starting point for laboratory synthesis. Researchers are encouraged to perform thorough characterization of the synthesized compounds to confirm their identity and purity. The potential of this compound as a novel antibacterial agent warrants further exploration of its synthesis and biological activity.

References

Application Notes & Protocols for the Quantification of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Deoxy Roxithromycin is a related substance and potential impurity of Roxithromycin, a semi-synthetic macrolide antibiotic. Accurate and precise quantification of this compound is crucial for quality control during drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols based on established analytical methods for Roxithromycin and its related substances, which can be adapted and validated for the specific quantification of this compound. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods have been developed for the quantification of Roxithromycin and its impurities in bulk drug substances and pharmaceutical dosage forms. These methods, primarily based on reversed-phase HPLC with UV detection, can be optimized for the specific analysis of this compound. For lower concentration levels, such as in biological matrices, LC-MS/MS offers superior sensitivity and selectivity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation, identification, and quantification of drug compounds and their impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for quantifying trace amounts of substances in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established HPLC methods for the analysis of Roxithromycin and its related substances and can be adapted for the quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column ODS C18 (150 x 4.6 mm i.d.)X'terra RP18 (250 x 4.6 mm), 5µm
Mobile Phase 0.03 M Potassium dihydrogen phosphate buffer–methanol (40:60, v/v), pH 4.5Potassium dihydrogen orthophosphate buffer (pH 3): acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 215 nm-
Injection Volume 20 µL-
Temperature Ambient-

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the bulk drug or powdered tablets in the mobile phase to achieve a concentration within the calibration range.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the desired concentration range.

4. Method Validation Parameters (Based on Roxithromycin Analysis):

The following table summarizes typical validation parameters for HPLC methods used for Roxithromycin analysis, which would need to be established specifically for this compound.

ParameterResult
Linearity Range 10.0–150.0 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 2.5 µg/mL[1]
Limit of Quantification (LOQ) 8.4 µg/mL[1]
Accuracy (% Recovery) Typically 98-102%
Precision (%RSD) < 2%

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Sample Prepare Sample Solution Inject Inject Samples & Standards Sample->Inject Calibration->Inject HPLC HPLC System Detect UV Detection HPLC->Detect Inject->HPLC Chromatogram Obtain Chromatograms Detect->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify this compound Chromatogram->Quantify CalCurve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of low levels of this compound, particularly in biological matrices, an LC-MS/MS method is recommended for its high sensitivity and specificity. The following protocol is adapted from a method for Roxithromycin in human serum.[2]

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Data acquisition and processing software

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Phenomenex Luna CN (100 mm × 2.0mm i.d., 3 μm)[2]
Mobile Phase Methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium acetate in water (3:3:4, v/v/v)[2]
Flow Rate 0.2 mL/min[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions To be determined for this compound and an appropriate internal standard.
Internal Standard An isotopically labeled analog of this compound or a structurally similar compound.

3. Sample Preparation (from Human Serum): [2]

  • Protein Precipitation: To a serum sample, add a precipitating agent such as methanol containing the internal standard.

  • Vortex and Centrifuge: Vortex mix the sample and then centrifuge to pellet the precipitated proteins.

  • Dilution and Injection: Dilute the supernatant with the mobile phase before injecting it into the LC-MS/MS system.

4. Method Validation Parameters (Based on Roxithromycin Analysis): [2]

The following table presents typical validation parameters for an LC-MS/MS method for Roxithromycin, which would need to be established for this compound.

ParameterResult
Linearity Range 10 to 20480 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]
Accuracy (% Recovery) 97 to 101%[2]
Precision (%RSD) < 15%

Experimental Workflow (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection (MRM) LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of method performance.

Table 1: Comparison of HPLC Method Parameters (for Roxithromycin)

ParameterMethod 1Method 2
Column ODS C18 (150 x 4.6 mm i.d.)X'terra RP18 (250 x 4.6 mm), 5µm
Mobile Phase 0.03 M KH₂PO₄ buffer–MeOH (40:60), pH 4.5[1]KH₂PO₄ buffer (pH 3): ACN (30:70)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Detection UV at 215 nm[1]-
Linearity Range 10.0–150.0 µg/mL[1]-
LOD 2.5 µg/mL[1]-
LOQ 8.4 µg/mL[1]-

Table 2: LC-MS/MS Method Parameters (for Roxithromycin)

ParameterCondition
Column Phenomenex Luna CN (100 mm × 2.0mm i.d., 3 μm)[2]
Mobile Phase MeOH:ACN:0.1% HCOOH & 0.1% NH₄OAc in H₂O (3:3:4)[2]
Flow Rate 0.2 mL/min[2]
Linearity Range 10 to 20480 ng/mL[2]
LLOQ 10 ng/mL[2]
Recovery 97 to 101%[2]

Conclusion

The provided application notes and protocols offer a starting point for the development and validation of analytical methods for the quantification of this compound. The HPLC method is suitable for routine quality control of bulk drug and pharmaceutical formulations, while the LC-MS/MS method provides the necessary sensitivity for trace-level quantification in complex matrices. It is imperative that these methods are fully validated for the specific analyte and matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for HPLC Analysis of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 12-Deoxy Roxithromycin, a related substance of the macrolide antibiotic Roxithromycin. The following protocols and data are compiled to assist in the development and validation of analytical methods for purity testing and quality control.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens. As with any pharmaceutical compound, the presence of impurities and related substances must be carefully monitored to ensure safety and efficacy. This compound is a known related substance of Roxithromycin. This application note outlines a robust HPLC method suitable for the separation and quantification of this compound from the active pharmaceutical ingredient (API). The method is based on established principles for the analysis of Roxithromycin and its impurities.

Experimental Protocols

A reversed-phase HPLC method is recommended for the analysis of this compound. The following protocol is a composite of validated methods for Roxithromycin and its related substances and is designed to provide a high degree of resolution and sensitivity.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column is recommended. Common specifications are 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Ammonium acetate (HPLC grade)

    • Formic acid (AR grade)

    • Water (HPLC grade or purified)

    • Roxithromycin Reference Standard

    • This compound Reference Standard (if available)

2. Chromatographic Conditions

The following table summarizes recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate and 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector Wavelength 215 nm

Table 1: Recommended HPLC Chromatographic Conditions

3. Mobile Phase Gradient

A gradient elution is recommended to ensure the separation of this compound from Roxithromycin and other potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
062.537.5
254060
304060
3562.537.5
4062.537.5

Table 2: Recommended Gradient Elution Profile

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Roxithromycin Reference Standard and this compound (if available) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the drug substance or product in the diluent to achieve a concentration similar to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Data Presentation

The following table summarizes various reported HPLC methods for the analysis of Roxithromycin and its related substances, which can serve as a basis for the analysis of this compound.

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Method 1Shim VP-ODS (250 x 4.6 mm, 5 µm)10 mM Ammonium acetate and 0.1% formic acid in water: Acetonitrile (62.5:37.5)Not SpecifiedMS detection
Method 2ODS C18 (150 × 4.6 mm i.d.)0.03 M Potassium dihydrogen phosphate buffer (pH 4.5): Methanol (40:60, v/v)1.0215
Method 3X'terra RP18 (250*4.6 mm, 5µ)Potassium dihydrogen orthophosphate buffer (pH 3): Acetonitrile (30:70 v/v)1.0Not Specified
Method 4Hypersil ODS C-18 (250 × 4.6 mm, 5 µm)0.05 M Potassium dihydrogen phosphate buffer (pH 4.2): Acetonitrile (30:70 v/v)1.5207

Table 3: Summary of Reported HPLC Methods for Roxithromycin and Related Substances Analysis [1][2][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis p1 Weighing of Sample and Standards p2 Dissolution in Diluent p1->p2 p3 Filtration (0.45 µm) p2->p3 h3 Sample Injection p3->h3 h1 HPLC System Setup h2 Column Equilibration h1->h2 h2->h3 h4 Chromatographic Separation h3->h4 d1 UV Detection (215 nm) h4->d1 d2 Data Integration d1->d2 d3 Quantification d2->d3 Impurity_Analysis_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_evaluation Evaluation rox_sample Roxithromycin Sample hplc_method HPLC Method Execution rox_sample->hplc_method ref_std Reference Standards (Roxithromycin, this compound) ref_std->hplc_method chromatogram Chromatogram hplc_method->chromatogram quant_data Quantitative Data (% Impurity) chromatogram->quant_data spec_comparison Comparison with Specification quant_data->spec_comparison pass_fail Pass/Fail Decision spec_comparison->pass_fail

References

Application Note: High-Throughput Analysis of 12-Deoxy Roxithromycin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 12-Deoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in complex matrices. The methodology outlined here provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and can be adapted for various research applications, including pharmacokinetic studies and impurity profiling.

Introduction

This compound is a semi-synthetic macrolide antibiotic, structurally related to Erythromycin and Roxithromycin. Accurate and sensitive quantification of this compound is crucial for a variety of research and development activities. This application note details a high-throughput LC-MS/MS method that offers excellent selectivity and sensitivity for the determination of this compound. The protocol employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry in the positive electrospray ionization mode.

Chemical Structure

This compound

  • Molecular Formula: C₄₁H₇₆N₂O₁₄

  • Molecular Weight: 821.05 g/mol

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution (5%)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma or serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see LC method).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.010
1.095
2.595
2.610
4.010
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of this compound (MW 821.05), the protonated molecule [M+H]⁺ is expected at m/z 822.1. The fragmentation is predicted to involve the loss of the cladinose sugar and subsequent fragmentations of the macrolide ring.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Use
822.1664.525100Quantifier
822.1158.135100Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the LC-MS/MS analysis of this compound, based on typical performance for similar macrolide antibiotic assays.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low5< 10< 1290 - 110
Medium100< 8< 1092 - 108
High800< 7< 995 - 105

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low585 - 9590 - 110
High80088 - 9892 - 108

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample SPE Solid-Phase Extraction Sample->SPE Loading Evaporation Evaporation to Dryness SPE->Evaporation Elution Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC Injection MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G Parent [M+H]⁺ m/z 822.1 Fragment1 [M+H - Cladinose]⁺ m/z 664.5 Parent->Fragment1 - C₈H₁₅O₃ Fragment2 [Desosamine moiety]⁺ m/z 158.1 Parent->Fragment2 Cleavage of glycosidic bond

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound. The protocol is characterized by its simple sample preparation, rapid analysis time, and excellent sensitivity and selectivity. This method is well-suited for various research applications in drug discovery and development.

Application Notes and Protocols for the Preparation of 12-Deoxy Roxithromycin Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, purification, and characterization of a 12-Deoxy Roxithromycin reference standard. This compound is a derivative of the macrolide antibiotic Roxithromycin and is essential for the accurate quantification and quality control of related active pharmaceutical ingredients (APIs) and formulations. These protocols outline a potential synthetic route, a robust purification strategy to achieve high purity, and detailed analytical methodologies for comprehensive characterization and stability assessment.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] Its derivatives and impurities, such as this compound, must be monitored and controlled during drug development and manufacturing to ensure safety and efficacy. The availability of a well-characterized reference standard for this compound is therefore critical for analytical method development, validation, and routine quality control.

This application note details the necessary steps to prepare and certify a this compound reference standard, including a proposed synthesis, purification, and in-depth characterization using modern analytical techniques.

Materials and Reagents

  • Roxithromycin (or a suitable precursor)

  • Solvents (HPLC grade): Acetonitrile, Methanol, Ethanol, Toluene, Acetone

  • Buffers: Potassium dihydrogen orthophosphate, Ammonium dihydrogen phosphate

  • Acids and Bases: Hydrochloric acid, Sodium hydroxide

  • Oxidizing agent: Hydrogen peroxide

  • Water (Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC columns (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • NMR tubes

  • Glassware and standard laboratory equipment

Experimental Protocols

Synthesis and Purification of this compound (Hypothetical)

Protocol:

  • Protection of Hydroxyl Groups: Selectively protect the other hydroxyl groups of Roxithromycin, leaving the 12-hydroxyl group accessible.

  • Thioacylation: Convert the 12-hydroxyl group to a thiocarbonyl derivative (e.g., a xanthate ester).

  • Radical-induced Deoxygenation: Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to effect the deoxygenation.

  • Deprotection: Remove the protecting groups to yield crude this compound.

  • Purification: The crude product should be purified to achieve the high purity required for a reference standard. A multi-step purification process is recommended.

Purification Protocol (Adapted from Roxithromycin purification patent EP1435359A1):

  • Initial Crystallization from Ethanol:

    • Suspend the crude this compound in ethanol.

    • Heat the mixture to 55-60°C with stirring.

    • Slowly cool the solution to room temperature, and then further cool to 0-5°C.

    • Filter the crystalline solid, wash with cold ethanol, and dry under vacuum at 40-60°C.

  • Recrystallization from Acetonitrile/Ethanol:

    • Dissolve the solid from the previous step in a mixture of acetonitrile and ethanol (e.g., 1:1 v/v) at 55-60°C.

    • Cool the solution slowly to 0-5°C to induce crystallization.

    • Filter, wash with a cold solvent mixture, and dry.

  • Final Purification using Toluene:

    • Dissolve/suspend the material in toluene at 60-65°C.

    • Cool slowly to room temperature, then to 20-25°C.

    • Filter the purified solid and dry. This step is particularly effective in removing certain impurities.

G cluster_synthesis Synthesis cluster_purification Purification A Protected Roxithromycin B Thioacylation at C12 A->B C Radical Deoxygenation B->C D Deprotection C->D E Crude this compound D->E Crude Product F Crystallization (Ethanol) E->F G Recrystallization (Acetonitrile/Ethanol) F->G H Final Crystallization (Toluene) G->H I This compound Reference Standard H->I Purified Reference Standard

Characterization of the Reference Standard

A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for separating it from potential impurities and degradation products.

Protocol (Adapted from established Roxithromycin methods): [5][6][7][8]

  • Chromatographic System:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2-7.4) in a ratio of approximately 70:30 (v/v). Isocratic elution is preferred for simplicity and robustness.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm or 215 nm[5]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration range (e.g., 10-100 µg/mL).

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

    • The purity of a reference standard should typically be ≥99.5%.

G A Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) C Set up HPLC System (C18 column, UV 215 nm) A->C B Prepare Sample Solution (1 mg/mL in Mobile Phase) D Inject Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate Purity (Area % of Main Peak) F->G

Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS) should be used to confirm the identity and molecular weight of the prepared standard.

Protocol:

  • Instrumentation: LC-ESI-MS/MS (e.g., Q-TOF or Ion Trap)

  • Ionization Mode: Positive ESI

  • LC Conditions: Use the same HPLC method as described for purity assessment.

  • MS Analysis:

    • Acquire full scan mass spectra to determine the [M+H]⁺ ion. For this compound (C₄₁H₇₆N₂O₁₄), the expected monoisotopic mass is 820.53, so the [M+H]⁺ ion should be observed at m/z 821.54.

    • Perform MS/MS fragmentation of the parent ion to obtain a characteristic fragmentation pattern. Key fragments would likely involve the loss of the cladinose and desosamine sugar moieties.[9]

  • Data Analysis: Compare the observed mass and fragmentation pattern with the theoretical values for this compound.

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of the reference standard.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals, confirming the absence of the hydroxyl group at the C12 position.

  • Data Analysis: The chemical shifts and coupling constants should be consistent with the proposed structure of this compound.

Stability Assessment

Forced degradation studies are performed to understand the stability of the reference standard under various stress conditions.[1][2][10][11]

Protocol:

  • Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3-6% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid standard at elevated temperatures (e.g., 100°C).

    • Photostability: Expose the solid standard and solutions to UV light.

  • Analysis: At specified time points, analyze the stressed samples by the validated HPLC method to determine the extent of degradation and the formation of any degradation products.

  • Storage: Based on the stability data, recommend appropriate storage conditions for the reference standard (e.g., refrigerated at 2-8°C, protected from light).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₄₁H₇₆N₂O₁₄
Molecular Weight821.05 g/mol [12]
AppearanceWhite to off-white crystalline powder
SolubilityFreely soluble in acetone, alcohol, and methylene chloride
Table 2: HPLC Method Parameters for Purity Assessment
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.05 M KH₂PO₄ (pH 4.2) (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 215 nm[10]
Injection Volume20 µL
TemperatureAmbient
Table 3: Mass Spectrometry Data
ParameterObserved ValueTheoretical Value
Ionization ModePositive ESIN/A
[M+H]⁺ (m/z)821.54 (Expected)821.54
Key Fragments (m/z)To be determinedLoss of cladinose, desosamine

Signaling Pathway

Roxithromycin and its derivatives act by inhibiting bacterial protein synthesis.

G cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis growth Bacterial Growth & Replication drug This compound drug->ribosome binds to & inhibits

Conclusion

The protocols described in this application note provide a framework for the successful preparation, purification, and comprehensive characterization of a this compound reference standard. Adherence to these methodologies will ensure the production of a high-purity, well-characterized standard suitable for use in regulated environments for the quality control of Roxithromycin-related pharmaceutical products. The established analytical methods are stability-indicating and can be used for routine analysis and stability studies.

References

Application Notes and Protocols for 12-Deoxy Roxithromycin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic, a derivative of Roxithromycin. Macrolide antibiotics are known for their primary antibacterial activity, which is achieved through the inhibition of protein synthesis in susceptible bacteria.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[1][2] Beyond their antibacterial effects, 14- and 15-membered macrolides like Roxithromycin are recognized for their immunomodulatory and anti-inflammatory properties.[3][4] These effects are thought to be mediated, in part, by the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), and modulation of signaling pathways like NF-κB.[3][5][6]

This document provides detailed protocols for three fundamental cell-based assays to characterize the bioactivity of this compound: an anti-inflammatory assay, a cytotoxicity assay, and an antibacterial minimum inhibitory concentration (MIC) assay.

Disclaimer: As of the last update, specific experimental data and protocols for this compound are not widely available in published literature. The following protocols are based on established methods for Roxithromycin and other macrolide antibiotics. Researchers should consider these as adaptable templates and optimize the conditions for the specific 12-Deoxy derivative.

Anti-Inflammatory Activity Assay: Cytokine Release in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay evaluates the potential of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Experimental Protocol

a. Cell Culture and Seeding:

  • Culture murine macrophage cell line (e.g., RAW 264.7 or J774) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

b. Compound Treatment and Stimulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubate the plate for 1-2 hours.

  • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

c. Cytokine Quantification (ELISA):

  • After incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-8) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7] Follow the manufacturer's instructions for the ELISA procedure.[7]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

The quantitative data from the ELISA should be summarized in a table as follows:

Treatment Concentration (µM)TNF-α Concentration (pg/mL) ± SDIL-6 Concentration (pg/mL) ± SD
Unstimulated Control
LPS + Vehicle Control
LPS + 0.1
LPS + 1
LPS + 10
LPS + 50
LPS + 100
Signaling Pathway and Experimental Workflow

G cluster_0 In Vitro Inflammation Model LPS LPS TLR4 TLR4 Receptor IKK IKK Complex IkB IκB NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-8 12_Deoxy_Roxithromycin 12-Deoxy Roxithromycin

Caption: NF-κB signaling pathway and the putative inhibitory action of this compound.

G cluster_workflow Anti-Inflammatory Assay Workflow Start Start Seed_Cells Seed Macrophages in 96-well plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Add_Compound Add this compound (serial dilutions) Incubate_Pre Pre-incubate (1-2 hours) Add_LPS Stimulate with LPS (1 µg/mL) Incubate_Post Incubate (24 hours) Collect_Supernatant Collect Supernatant ELISA Perform ELISA for TNF-α, IL-6, etc. Read_Plate Read Absorbance Analyze_Data Analyze Data and Determine IC50 End End

Caption: Experimental workflow for the cell-based anti-inflammatory assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound may be toxic to mammalian cells, which is crucial for interpreting the results of other bioassays. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[8][9]

Experimental Protocol

a. Cell Culture and Seeding:

  • Use a relevant cell line (e.g., the same macrophage line as in the anti-inflammatory assay, or a human cell line like HEK293 or HepG2).

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

b. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the old medium with the medium containing the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for a period relevant to your other assays (e.g., 24-48 hours) at 37°C and 5% CO2.

c. MTT Assay:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well.[10]

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[10]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Incubate the plate overnight at 37°C or for a few hours with gentle shaking to ensure complete dissolution.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be presented in the following table:

Treatment Concentration (µM)Absorbance (570 nm) ± SD% Cell Viability ± SD
Untreated Control100
Vehicle Control
0.1
1
10
50
100
200
Positive Control

Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control) x 100

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Experimental Protocol

a. Bacterial Culture and Inoculum Preparation:

  • Select a relevant bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

  • Inoculate the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 CFU/mL.[11]

b. Broth Microdilution:

  • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.[12]

  • The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control for bacterial growth (no antibiotic) and a negative control (broth only, no bacteria).

c. Incubation and Reading:

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Data Presentation

The MIC values should be determined for several bacterial strains and can be presented as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213
Streptococcus pneumoniae ATCC 49619
Escherichia coli ATCC 25922
Clinical Isolate 1
Clinical Isolate 2

These application notes and protocols are intended to serve as a guide. All experimental conditions should be optimized by the end-user for their specific research needs and laboratory conditions.

References

Application Notes & Protocols: In Vitro Antibacterial Susceptibility Testing of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic, a derivative of Roxithromycin. Like other macrolides, its mechanism of action is presumed to be the inhibition of bacterial protein synthesis.[1][2][3][4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptides.[1][4][5] While Roxithromycin has a known spectrum of activity against various Gram-positive and some Gram-negative bacteria, the specific efficacy of its 12-Deoxy derivative requires empirical evaluation.[3][6][7]

These application notes provide a framework for determining the in vitro antibacterial susceptibility of this compound. The following protocols for broth microdilution and disk diffusion are based on established standards for antimicrobial susceptibility testing (AST).[8][9][10] The goal of in vitro AST is to provide a reliable prediction of how a bacterial pathogen is likely to respond to an antimicrobial agent, which is a critical step in drug discovery and development.[8]

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, including Roxithromycin and its derivatives, are primarily bacteriostatic, though they can be bactericidal at high concentrations.[2] They function by reversibly binding to the P site on the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel from which nascent polypeptide chains emerge, thereby halting protein elongation and synthesis.[2] This disruption of essential protein production ultimately inhibits bacterial growth and replication.[2][3]

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Blocks Exit Tunnel 30S 30S Subunit mRNA mRNA tRNA tRNA with Amino Acid Macrolide This compound Macrolide->50S Binds to 50S Subunit

Caption: Mechanism of macrolide action on the bacterial ribosome.

Experimental Protocols

The following are standard methods for determining the antibacterial susceptibility of a novel compound. It is imperative to perform these tests under aseptic conditions to ensure accuracy.[11][12][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][14][15]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[14][16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard[17]

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[18]

  • Multichannel pipette

Workflow Diagram:

cluster_controls Controls A Prepare 2x concentrated 12-Deoxy Roxithromycin solution in CAMHB C Add 100 µL of 2x drug solution to Column 1 A->C B Dispense 100 µL of CAMHB into all wells of a 96-well plate B->C D Perform 2-fold serial dilutions from Column 1 to Column 10 C->D G Inoculate wells (Columns 1-11) with 5 µL of the diluted bacterial suspension D->G E Prepare bacterial inoculum adjusted to 0.5 McFarland standard (1-5 x 10^8 CFU/mL) F Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in wells E->F F->G H Incubate plate at 35°C for 16-20 hours G->H I Read results: MIC is the lowest concentration with no visible bacterial growth H->I C11 Column 11: Growth Control (CAMHB + Inoculum, No Drug) C12 Column 12: Sterility Control (CAMHB only, No Inoculum)

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound. The solvent used should not affect bacterial growth.

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells.[19]

    • Add 100 µL of a 2x working concentration of this compound to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and repeat this process across the plate to column 10. Discard 100 µL from column 10.[19]

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[14][19]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well should be uniform.

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[16]

  • Result Interpretation:

    • After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[14][15] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Agar Disk Diffusion (Kirby-Bauer) Test

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated paper disk.[11][12][18][20]

Materials:

  • Sterile paper disks (6 mm diameter)

  • Solution of this compound to impregnate disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[13][18]

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[11]

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measurement

Workflow Diagram:

A Prepare bacterial inoculum adjusted to 0.5 McFarland standard B Dip a sterile swab into the inoculum and remove excess fluid A->B C Inoculate a Mueller-Hinton agar plate by streaking the swab across the entire surface in three directions to ensure confluent growth B->C D Allow the plate to dry for 3-5 minutes C->D E Aseptically apply paper disks impregnated with a known amount of this compound to the agar surface D->E F Press disks gently to ensure full contact E->F G Invert the plate and incubate at 35°C for 16-24 hours F->G H Measure the diameter of the zone of inhibition in millimeters (mm) G->H I Interpret results (Susceptible, Intermediate, Resistant) based on standardized tables (to be developed) H->I

References

Application Note: 12-Deoxy Roxithromycin for Impurity Profiling of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial infections. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. Impurity profiling is a key aspect of quality control in drug manufacturing. 12-Deoxy Roxithromycin, also known as Roxithromycin Impurity H, is a known related substance of Roxithromycin. This document provides a detailed application note and protocol for the use of this compound as a reference standard in the impurity profiling of Roxithromycin, primarily utilizing High-Performance Liquid Chromatography (HPLC).

The European Pharmacopoeia (EP) lists this compound as a specified impurity of Roxithromycin, designated as impurity H[1]. Its chemical name is (9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin[2][3][4][5][6]. Understanding and controlling this impurity is essential for compliance with regulatory standards.

Logical Relationship between Roxithromycin and this compound

This compound is structurally very similar to the parent drug, differing by the absence of a hydroxyl group at the 12-position of the erythromycin core. This structural similarity underscores the importance of a robust analytical method to ensure their separation and accurate quantification.

Roxithromycin Roxithromycin (API) Synthesis Synthesis & Degradation Pathways Roxithromycin->Synthesis QC Impurity Profiling (HPLC) Roxithromycin->QC Impurity_H This compound (Impurity H) Impurity_H->QC Synthesis->Impurity_H

Caption: Logical relationship between Roxithromycin and its impurity.

Experimental Protocols

A stability-indicating HPLC method is crucial for the accurate determination of Roxithromycin and its impurities. The following protocol is based on methods described in the European Pharmacopoeia and other relevant studies for the analysis of Roxithromycin and its related substances[1].

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed to separate this compound (Impurity H) from Roxithromycin and other related substances.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (e.g., Shim VP-ODS)[7] or equivalent
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B[1]
Mobile Phase A: 10 mmol L⁻¹ ammonium acetate and 0.1% formic acid in water:acetonitrile (62.5:37.5)[7]
Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0 - 50
50 - 51
51 - 80
80 - 81
81 - 100
Flow Rate 1.1 mL/min[1]
Column Temperature Ambient or controlled at 25 °C
Detection UV at 205 nm[1]
Injection Volume 20 µL
Injector Temperature 8 °C[1]

Relative Retention Time (RRT):

  • Roxithromycin: ~22 min

  • This compound (Impurity H): ~1.85[1]

Preparation of Solutions

a. Standard Solution (Roxithromycin):

  • Accurately weigh about 10 mg of Roxithromycin reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

b. Impurity Standard Solution (this compound):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Further dilute this solution to a suitable concentration for determining the Limit of Detection (LOD), Limit of Quantification (LOQ), and Relative Response Factor (RRF).

c. Sample Solution (Roxithromycin Drug Substance):

  • Accurately weigh about 25 mg of the Roxithromycin sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 500 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.

  • Inject the Roxithromycin standard solution.

  • The theoretical plates for the Roxithromycin peak should be not less than 2000.

  • The tailing factor for the Roxithromycin peak should be not more than 2.0.

  • The relative standard deviation for replicate injections should be not more than 2.0%.

Quantification of this compound

The amount of this compound in a Roxithromycin sample can be quantified using the external standard method or by using the relative response factor if established.

Calculation using External Standard:

Where:

  • Area_impurity = Peak area of this compound in the sample chromatogram.

  • Area_standard = Peak area of this compound in the impurity standard chromatogram.

  • Conc_standard = Concentration of the this compound standard solution.

  • Conc_sample = Concentration of the Roxithromycin sample solution.

Acceptance Criteria (as per European Pharmacopoeia):

  • Impurity H (this compound): Not more than 0.5%[1].

Experimental Workflow for Impurity Profiling

The following diagram illustrates the workflow for the impurity profiling of Roxithromycin using this compound as a reference standard.

cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Roxithromycin Standard Solution System_Suitability System Suitability Test Standard_Prep->System_Suitability Impurity_Standard_Prep Prepare this compound Standard Solution Analysis Inject Standard and Sample Solutions Impurity_Standard_Prep->Analysis Sample_Prep Prepare Roxithromycin Sample Solution Sample_Prep->Analysis System_Suitability->Analysis Integration Peak Integration and Identification (by RRT) Analysis->Integration Quantification Quantification of This compound Integration->Quantification

Caption: Experimental workflow for HPLC-based impurity profiling.

Data Presentation

The following table summarizes the key quantitative parameters for the analytical method. Note that specific LOD, LOQ, and RRF values for this compound should be determined during method validation in the user's laboratory.

ParameterRoxithromycinThis compound (Impurity H)
Retention Time (approx.) 22 min[1]~40.7 min (based on RRT of 1.85)[1]
Relative Retention Time (RRT) 1.001.85[1]
Limit of Detection (LOD) 2.5 µg/mL (for a specific method)[1]To be determined
Limit of Quantification (LOQ) 8.4 µg/mL (for a specific method)[1]To be determined
Relative Response Factor (RRF) 1.00To be determined
Acceptance Limit (EP) -≤ 0.5%[1]

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a reference standard in the impurity profiling of Roxithromycin. The detailed HPLC method, based on pharmacopoeial guidelines, allows for the effective separation and quantification of this critical impurity. Adherence to this protocol will enable researchers and drug development professionals to accurately assess the purity of Roxithromycin, ensuring its quality and compliance with regulatory standards. It is recommended that each laboratory validates this method to determine specific performance characteristics.

References

Application Notes and Protocols for Stability Testing of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxy Roxithromycin is a key impurity and a close structural analog of the macrolide antibiotic Roxithromycin.[1] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of Roxithromycin drug substances and products. This document provides a comprehensive protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][4] This information is used to establish a re-test period for the drug substance and recommended storage conditions. This protocol outlines the requirements for forced degradation studies and a formal stability testing program.

Macrolide antibiotics, like Roxithromycin, are known to be susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[5][6][7][8] Therefore, a thorough investigation into the stability of this compound is imperative.

Materials and Equipment

Materials:

  • This compound reference standard

  • Roxithromycin reference standard

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photodiode Array (PDA) detector (recommended for peak purity analysis)

  • C18 reversed-phase HPLC column (e.g., ODS C18, 150 x 4.6 mm i.d.)[9]

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven

Experimental Protocols

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[1] These studies also help in developing and validating a stability-indicating analytical method.[10] The target degradation is typically 5-20%.[10]

a. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 12, and 24 hours). After each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Maintain at room temperature for a specified duration (e.g., 2, 4, 8, 12, and 24 hours). After each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Studies on Roxithromycin have shown it to be completely degraded under harsher alkaline conditions (1.0 M NaOH at 75°C).[6]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 100°C for 24 hours.[6] Also, expose the stock solution to heat at 60°C for 24 hours. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

c. Analysis:

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and methanol or acetonitrile mixture.[9][11] UV detection at 215 nm is often used for Roxithromycin and its derivatives.[9][11]

Formal Stability Study

A formal stability study is conducted to establish the re-test period for this compound. The study should be performed on at least three primary batches.[2]

a. Batch Selection:

Use at least three primary batches of this compound for the formal stability study. The batches should be manufactured by a process that simulates the final production process.[2]

b. Container Closure System:

The stability study should be conducted on this compound packaged in the container closure system proposed for storage and distribution.

c. Storage Conditions and Testing Frequency:

The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines.[2][12]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer to cover the proposed re-test period)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during the accelerated stability study.

d. Stability-Indicating Tests:

The following tests should be performed at each time point:

  • Appearance: Visual inspection of the physical form, color, and clarity of the substance.

  • Assay: Quantification of the this compound content using a validated stability-indicating HPLC method.

  • Degradation Products: Determination of the levels of known and unknown degradation products using the same HPLC method.

  • Water Content: Measurement of the water content by Karl Fischer titration, if applicable.

e. Specifications:

Acceptance criteria for each test should be established and justified.

Data Presentation

The quantitative data from the formal stability study should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Test ParameterSpecificationTime (Months)
0 3 6 9 12 18
Appearance White to off-white powder
Assay (%) 98.0 - 102.0
Total Impurities (%) NMT 1.0
Water Content (%) NMT 0.5

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Test ParameterSpecificationTime (Months)
0 3 6
Appearance White to off-white powder
Assay (%) 98.0 - 102.0
Total Impurities (%) NMT 1.0
Water Content (%) NMT 0.5

(NMT = Not More Than)

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_formal Formal Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, RT) prep_stock->alkali oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (Solid & Solution, 60-100°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc long_term Long-term (25°C/60% RH) long_term->hplc intermediate Intermediate (30°C/65% RH) intermediate->hplc accelerated Accelerated (40°C/75% RH) accelerated->hplc data Data Evaluation & Re-test Period Assignment hplc->data

Caption: Workflow for this compound stability testing.

Hypothetical Signaling Pathway: Macrolide Antibiotic Action

Macrolide antibiotics, including Roxithromycin and its analogs, primarily exert their therapeutic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the nascent polypeptide chain.[4][5][13][14]

G cluster_bacterium Bacterial Cell ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S protein Bacterial Proteins ribosome->protein Protein Synthesis subunit_50S->protein Inhibition mrna mRNA mrna->ribosome Translation growth Bacterial Growth & Replication protein->growth macrolide This compound (Macrolide) macrolide->subunit_50S Binds to 23S rRNA in exit tunnel

Caption: Mechanism of action of macrolide antibiotics.

References

Application Note: Quantitative Determination of 12-Deoxy Roxithromycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 12-Deoxy Roxithromycin in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is intended for research and drug development applications.

Introduction

This compound is a derivative of the macrolide antibiotic Roxithromycin. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for a high-throughput LC-MS/MS method suitable for the analysis of this compound in human plasma. The methodology is based on established principles for the analysis of Roxithromycin and has been adapted for this specific derivative.

Experimental

Materials and Reagents

  • This compound reference standard

  • Clarithromycin (Internal Standard - IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera UPLC system or equivalent

  • Mass Spectrometer: SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Phenomenex Luna C18(2) 100Å, 50 x 2.0 mm, 3 µm or equivalent

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of Clarithromycin (IS) in methanol.

Working Standard Solutions:

  • Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range of 10 ng/mL to 10,000 ng/mL.

  • Prepare a working internal standard solution of Clarithromycin at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner.

Sample Preparation Protocol

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

ParameterCondition
Column Phenomenex Luna C18(2) 100Å, 50 x 2.0 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5.0 min

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

MRM Transitions

The following MRM transitions are proposed based on the molecular weight of this compound (821.05 g/mol ) and the known fragmentation patterns of macrolide antibiotics.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound822.1664.010035
This compound822.1158.110045
Clarithromycin (IS)748.5590.29030
Results and Discussion

This method is expected to provide excellent sensitivity, specificity, and a wide dynamic range for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, Clarithromycin, will compensate for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on typical results for similar macrolide antibiotic assays.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery > 85%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Method for this compound in Biological Matrices

This protocol provides a step-by-step guide for the quantitative analysis of this compound in human plasma.

1. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol.

  • Clarithromycin (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Clarithromycin.

    • Dissolve in 10 mL of methanol.

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Add 1 mL of formic acid to 999 mL of LC-MS grade water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.

2. Sample Preparation

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • Vortex samples to ensure homogeneity.

  • Follow the sample preparation protocol outlined in the Application Note.

3. LC-MS/MS System Setup and Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 30 minutes.

  • Set up the instrument methods with the parameters specified in the Application Note.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Initiate the sequence run.

4. Data Processing and Quantification

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use a linear regression with a 1/x² weighting to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

5. System Suitability

  • The signal-to-noise ratio for the LLOQ standard should be ≥ 10.

  • The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.

  • The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the LLOQ).

Logical Relationship of Method Components

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs BiologicalMatrix Biological Matrix (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation) BiologicalMatrix->SamplePrep Analyte This compound Analyte->SamplePrep InternalStandard Internal Standard (Clarithromycin) InternalStandard->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection QuantitativeData Quantitative Data (Concentration) MS_Detection->QuantitativeData MethodValidation Method Validation (Accuracy, Precision) QuantitativeData->MethodValidation

Caption: Logical relationship of the key components in the analytical method.

Application Note: The Use of 12-Deoxy Roxithromycin in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Publicly available research specifically detailing the drug metabolism profile of 12-Deoxy Roxithromycin is limited. This document provides a comprehensive framework and protocols based on the well-characterized, structurally related macrolide antibiotic, Roxithromycin . Researchers can adapt these methodologies for the investigation of this compound.

Introduction

This compound is a derivative of the semi-synthetic macrolide antibiotic, Roxithromycin. Macrolides are a class of drugs known for their potential to cause drug-drug interactions (DDIs) through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of pharmaceuticals.[1][2] Roxithromycin itself is recognized as a comparatively weak inhibitor of CYP3A4, the most abundant human CYP enzyme, when compared to other macrolides like Erythromycin or Troleandomycin.[3][4] The primary mechanism often involves the formation of inhibitory complexes with the enzyme.[2][4] Understanding the inhibitory potential of derivatives like this compound is critical for predicting its DDI profile during drug development.

Application in Drug Metabolism Studies

The primary application of this compound in drug metabolism studies is to characterize its potential as an inhibitor of specific CYP isoforms, most notably CYP3A4. These studies are essential for:

  • Reaction Phenotyping: Identifying which CYP enzymes are responsible for the metabolism of a new chemical entity (NCE). A selective inhibitor can be used to see if it blocks the metabolism of the NCE, thereby implicating that specific enzyme.

  • Drug-Drug Interaction (DDI) Prediction: In vitro inhibition data, such as the half-maximal inhibitory concentration (IC50), is a key parameter used in models to predict the likelihood of clinically significant DDIs.[5] Regulatory agencies like the FDA recommend evaluating the CYP inhibition potential of investigational drugs.[5][6]

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible (competitive, non-competitive) or irreversible/time-dependent (TDI).[7][8] Mechanism-based inhibitors can have more profound clinical effects as they require the synthesis of new enzyme to restore metabolic activity.[2][9]

Quantitative Data Summary (Based on Roxithromycin)

The following table summarizes the inhibitory potential of Roxithromycin against CYP3A4 using various probe substrates. These values serve as a benchmark for comparison when evaluating this compound.

InhibitorCYP IsoformProbe SubstrateTest SystemIC50 Value (µM)Reference
Roxithromycin CYP3A4TestosteroneHuman Liver MicrosomesWeak inhibitor--INVALID-LINK--[3]
Roxithromycin CYP3A4NifedipineHuman Liver MicrosomesWeak inhibitor--INVALID-LINK--[4]
Roxithromycin CYP3A4TriazolamHuman Liver Microsomes~25-50 µM (est.)--INVALID-LINK--[10]

Note: Roxithromycin is generally considered a weaker inhibitor than erythromycin and clarithromycin. Its metabolites may contribute to the overall inhibitory effect.[3]

Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the IC50 value of this compound for CYP3A4-mediated metabolism using human liver microsomes (HLM) and a probe substrate.

A. Materials and Reagents

  • This compound (Test Inhibitor)

  • Ketoconazole (Positive Control Inhibitor for CYP3A4)

  • Human Liver Microsomes (pooled, e.g., from a commercial supplier)

  • Midazolam (CYP3A4 Probe Substrate)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Diazepam) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

B. Experimental Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[7]

    • Prepare serial dilutions of the test inhibitor stock to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Prepare working solutions of the probe substrate (Midazolam, at a concentration near its Km, typically 2-5 µM) and the positive control (Ketoconazole).

  • Incubation Setup (96-well plate format):

    • Add potassium phosphate buffer to all wells.

    • Add the specified volume of Human Liver Microsomes to achieve a final protein concentration of ~0.2 mg/mL.

    • Add the serial dilutions of this compound, the positive control, or solvent (for control wells).

    • Add the probe substrate (Midazolam).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the formation of the Midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro CYP inhibition assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Inhibitor (this compound) Serial Dilutions prep_hlm Prepare HLM, Buffer, & Substrate (Midazolam) mix Combine Reagents: HLM, Buffer, Inhibitor, Substrate prep_inhibitor->mix prep_nadph Prepare NADPH Regenerating System prep_hlm->mix initiate Initiate with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate at 37°C (5-10 min) initiate->incubate terminate Terminate with ACN + Internal Std incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Metabolite) supernatant->lcms calc Calculate % Inhibition & IC50 Value lcms->calc

Workflow for an in vitro CYP450 inhibition assay.
Mechanism of Inhibition

This diagram illustrates the mechanism of competitive inhibition at the CYP3A4 active site.

G cluster_enzyme CYP3A4 Enzyme Enzyme Active Site Metabolite Metabolite (1'-OH-Midazolam) Enzyme->Metabolite Metabolizes NoReaction Metabolism Blocked Enzyme->NoReaction Inhibits Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->Enzyme Binds Inhibitor Inhibitor (this compound) Inhibitor->Enzyme Competes for Binding Site

Competitive inhibition of a CYP3A4 substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Roxithromycin and 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Roxithromycin and its related impurity, 12-Deoxy Roxithromycin.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for an HPLC method to separate Roxithromycin and this compound?

A1: A good starting point is a reverse-phase HPLC method. Based on literature for the separation of Roxithromycin and its impurities, a C18 column is commonly used. A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

Q2: What are the key chromatographic parameters to optimize for this separation?

A2: The most critical parameters to optimize are the mobile phase composition (the ratio of organic to aqueous phase), the pH of the aqueous phase, and the column temperature. Fine-tuning these parameters will have the most significant impact on the resolution between Roxithromycin and this compound.

Q3: At what wavelength should I detect Roxithromycin and this compound?

A3: Roxithromycin and its related compounds are typically detected in the low UV range. A detection wavelength of around 205 nm or 215 nm is commonly reported and should provide good sensitivity for both compounds.[1]

Q4: How can I confirm the identity of the this compound peak?

A4: The most definitive way to confirm the peak identity is by using a reference standard of this compound. If a standard is not available, techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the peak based on its mass-to-charge ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Roxithromycin and this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution - Inappropriate mobile phase composition.- Mobile phase pH is not optimal.- Column is not efficient.- Adjust Mobile Phase: Increase or decrease the percentage of the organic solvent (e.g., acetonitrile) in small increments (e.g., 2%).- Optimize pH: Adjust the pH of the aqueous buffer. Since Roxithromycin is a basic compound, operating at a slightly acidic to neutral pH can improve peak shape and resolution.- Column Evaluation: Check the column's performance using a standard. If the theoretical plates are low, the column may need to be replaced.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent.- Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites on the column.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.- Match Sample Solvent: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Peak Fronting - Sample solvent is stronger than the mobile phase.- High concentration of the sample.- Adjust Sample Solvent: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.- Decrease Injection Volume: Reduce the amount of sample injected onto the column.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction.- Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Check Pump Performance: Verify the flow rate and pressure stability of the HPLC pump.

Experimental Protocols

Starting HPLC Method for Roxithromycin and Impurity Separation

This protocol is a starting point for the separation of Roxithromycin and this compound, based on methods reported for the analysis of Roxithromycin and its related substances.

Parameter Condition
Column Shim VP-ODS (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mmol L⁻¹ ammonium acetate with 0.1% formic acid in waterB: AcetonitrileIsocratic elution: 62.5% A and 37.5% B
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.

  • Acid Degradation: Dissolve Roxithromycin in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.

  • Base Degradation: Dissolve Roxithromycin in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve Roxithromycin in 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Roxithromycin to UV light (254 nm) for 24 hours.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Sample Prepare Sample (Roxithromycin + this compound) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC MobilePhase Prepare Mobile Phase (Aqueous Buffer + Organic Solvent) MobilePhase->HPLC Data Data Acquisition HPLC->Data Chromatogram Analyze Chromatogram (Resolution, Peak Shape) Data->Chromatogram Optimization Optimize Method? (Mobile Phase, pH, Temp.) Chromatogram->Optimization Optimization->MobilePhase Yes Report Final Report Optimization->Report No

Caption: Workflow for HPLC Method Development and Optimization.

Troubleshooting_Tree Start Poor Separation? Resolution Poor Resolution? Start->Resolution Yes GoodSeparation Good Separation Start->GoodSeparation No Tailing Peak Tailing? Resolution->Tailing No AdjustMobilePhase Adjust Organic Solvent % Resolution->AdjustMobilePhase Yes AddModifier Add Competing Base to Mobile Phase Tailing->AddModifier Yes ReduceConcentration Reduce Sample Concentration Tailing->ReduceConcentration AdjustMobilePhase->Resolution AdjustpH Optimize Mobile Phase pH AdjustpH->Resolution CheckColumn Check Column Efficiency CheckColumn->Resolution AddModifier->Tailing ReduceConcentration->Tailing

Caption: Troubleshooting Decision Tree for HPLC Separation Issues.

References

Technical Support Center: 12-Deoxy Roxithromycin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 12-Deoxy Roxithromycin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a chromatogram where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] This distortion can negatively impact the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[2][3]

Q2: Why is this compound prone to peak tailing?

A2: this compound, similar to its parent compound Roxithromycin, is a basic compound with a pKa of approximately 9.27.[4][5] As a basic analyte, it is susceptible to secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[3] These interactions can lead to peak tailing, especially when the mobile phase pH is not optimized.

Q3: What are the common causes of peak tailing for this compound?

A3: The primary causes of peak tailing for basic compounds like this compound in reverse-phase HPLC include:

  • Secondary Silanol Interactions: Interaction between the basic analyte and acidic silanol groups on the silica stationary phase.[3]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with the basic analyte. Conversely, a pH close to the analyte's pKa can also cause issues.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing issues observed during the HPLC analysis of this compound.

Initial Assessment

Before making any changes to your method, it is crucial to assess the nature of the peak tailing.

  • Does the tailing affect all peaks or only the this compound peak? If all peaks are tailing, the issue is likely related to the HPLC system (e.g., extra-column volume, column void) or a problem with the mobile phase preparation. If only the this compound peak is tailing, the problem is more likely related to specific interactions between the analyte and the stationary phase.

  • Has the peak shape degraded over time? A gradual decrease in peak symmetry may indicate column aging or contamination. A sudden change might point to an error in mobile phase preparation or a system leak.

Troubleshooting Steps

The following flowchart outlines a logical sequence for troubleshooting peak tailing.

G Troubleshooting Flowchart for this compound Peak Tailing A Peak Tailing Observed for this compound B Check Mobile Phase pH Is it 2-3 pH units below the pKa (approx. 9.27)? A->B C Adjust Mobile Phase pH to 3-4 B->C No D Consider Mobile Phase Additives e.g., Triethylamine (TEA) B->D Yes N Peak Shape Improved? C->N E Add 0.1% TEA to the Mobile Phase D->E Yes F Evaluate Column Type Are you using a standard silica C18 column? D->F No E->N G Switch to an End-capped or Polar-Embedded Column F->G Yes H Check for Column Contamination/Degradation F->H No G->N I Flush Column with Strong Solvent or Replace Column H->I Yes J Investigate Extra-Column Effects H->J No I->N K Minimize Tubing Length and Check Connections J->K Yes L Assess Sample Preparation and Injection J->L No K->N M Use a Guard Column and Ensure Proper Sample Cleanup L->M Yes M->N N->B No, try next step O Problem Solved N->O Yes

Caption: A step-by-step guide to troubleshooting peak tailing.

Detailed Explanations for Troubleshooting Steps
  • Mobile Phase pH Adjustment: For basic compounds like this compound, a lower mobile phase pH (around 3-4) is generally recommended.[7] This protonates the residual silanol groups on the silica surface, reducing their interaction with the positively charged analyte.

  • Mobile Phase Additives: Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.[8] A concentration of 0.1% is a good starting point.

  • Column Selection: Standard silica-based C18 columns can have a significant number of residual silanol groups. Using an "end-capped" column, where these silanol groups are chemically deactivated, or a polar-embedded column can significantly reduce peak tailing for basic compounds.[2]

  • Column Maintenance: If the column has been used for a significant number of injections, it may be contaminated. Flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replacing the column can resolve the issue. Using a guard column is a cost-effective way to protect the analytical column from contaminants.[3]

  • System Optimization: Extra-column band broadening can be minimized by using shorter, narrower internal diameter tubing and ensuring all connections are properly fitted to avoid dead volume.

  • Sample Preparation: Proper sample cleanup is essential to prevent matrix components from contaminating the column and causing peak tailing. Techniques like solid-phase extraction (SPE) can be beneficial.

Experimental Protocols

While a specific, validated HPLC method for this compound is not widely published, the following protocols for the closely related compound Roxithromycin can serve as an excellent starting point for method development and troubleshooting.

Representative HPLC Parameters for Roxithromycin Analysis

The following table summarizes typical HPLC parameters used for the analysis of Roxithromycin, which can be adapted for this compound.

ParameterMethod 1Method 2Method 3
Column C18 (e.g., ODS C18, 150 x 4.6 mm i.d.)[9]C18 (e.g., Altima C18, 150 x 4.6 mm, 5µm)[10]C18 (e.g., YMC Pack pro C18, 250 mm × 4.6 mm, 5 µm)[11]
Mobile Phase 0.03 M Potassium dihydrogen phosphate buffer:Methanol (40:60, v/v), pH 4.5[9]Acetonitrile:Methanol:Phosphate buffer pH 4.6 (10:25:65, v/v)[10]0.1% Orthophosphoric acid:Acetonitrile (60:40, v/v)[11]
Flow Rate 1.0 mL/min[9]1.0 mL/min[10]1.0 mL/min[11]
Detection (UV) 215 nm[9]215 nm[10]290 nm[11]
Column Temp. Ambient[9]Not Specified30 °C[11]
General Experimental Workflow

The following diagram illustrates a typical workflow for HPLC analysis.

G General HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC System Setup cluster_2 Analysis cluster_3 Data Processing A Weigh and Dissolve This compound Standard/Sample B Dilute to Working Concentration with Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate Column with Mobile Phase C->D E Set Flow Rate and Detector Wavelength F Inject Sample E->F G Acquire Chromatogram F->G H Integrate Peak G->H I Calculate Concentration H->I

Caption: A generalized workflow for HPLC analysis.

References

Technical Support Center: Analysis of 12-Deoxy Roxithromycin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 12-Deoxy Roxithromycin and related macrolide antibiotics.

Troubleshooting Guides

Mass spectrometry of macrolide antibiotics can be challenging due to their complex structures and potential for in-source fragmentation or matrix effects. This guide addresses common issues encountered during their analysis.

Question: I am observing a weak or no signal for my this compound sample. What are the possible causes and solutions?

Answer: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) in positive mode is typically used for macrolides.[2] Experiment with different ESI source parameters to optimize the ionization of your analyte.[1]

  • Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance. Verify that the ion source, mass analyzer, and detector are all functioning correctly.[1]

  • Sample Adsorption: Macrolides have been known to adsorb to glass vials, which can lead to a lower than expected concentration being introduced into the mass spectrometer.[3] Consider using polypropylene vials.

Question: My mass accuracy is poor, and the resolution is low. How can I improve this?

Answer: Accurate mass measurement is critical for confident compound identification. If you are experiencing issues with mass accuracy or resolution, consider the following:

  • Mass Calibration: Perform a fresh mass calibration using appropriate standards. An incorrect or outdated calibration is a common cause of mass errors.[1]

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines. Contamination or instrument drift can negatively affect mass accuracy and resolution.[1]

Question: I am seeing unexpected peaks or a noisy baseline in my chromatogram. What could be the cause?

Answer: A noisy baseline or the presence of extraneous peaks can interfere with the detection and quantification of your target analyte.

  • Solvent and Sample Contamination: Contaminants in your solvent or sample can lead to a noisy baseline and additional peaks. Ensure you are using high-purity solvents and proper sample preparation techniques.[4]

  • Column Bleed: If you are using liquid chromatography coupled with mass spectrometry (LC-MS), column bleed can contribute to a noisy baseline, especially at higher temperatures.[4]

  • Leaks: Air leaks in the system can also result in a high background signal.[4]

Frequently Asked Questions (FAQs)

Question: What is the expected mass spectrum fragmentation pattern of this compound?

  • Loss of the Cladinose Sugar: The initial fragmentation step is typically the neutral loss of the cladinose sugar moiety.

  • Loss of the Desosamine Sugar: A subsequent fragmentation event involves the loss of the desosamine sugar.

  • Dehydration: A series of dehydration events (loss of H₂O) can also be observed from the macrolactone ring and the sugar fragments.[2]

Quantitative Data: Predicted Fragment Ions of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss
[M+H]⁺ (822.5)664.4Loss of Cladinose (C₈H₁₆O₃)
[M+H]⁺ (822.5)646.4Loss of Cladinose and one H₂O molecule
[M+H]⁺ (822.5)491.3Loss of Cladinose and Desosamine (C₈H₁₇NO₂)
664.4491.3Loss of Desosamine from the [M+H-Cladinose]⁺ fragment

Experimental Protocol: Acquiring Mass Spectra of this compound

A suitable method for analyzing this compound would involve liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[3][6]

  • Chromatography:

    • Column: A C18 reversed-phase column is appropriate for separating macrolide antibiotics.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is recommended.[2]

    • Analysis: Tandem mass spectrometry (MS/MS) should be used to induce fragmentation and confirm the identity of the compound. The precursor ion ([M+H]⁺ at m/z 822.5) would be isolated and fragmented to produce the characteristic product ions listed in the table above.

Visualization of Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 822.5 (this compound) F1 [M+H - Cladinose]⁺ m/z 664.4 M->F1 - Cladinose F2 [M+H - Cladinose - Desosamine]⁺ m/z 491.3 F1->F2 - Desosamine

Caption: Predicted fragmentation pathway of this compound.

References

Technical Support Center: Optimizing 12-Deoxy Roxithromycin Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 12-Deoxy Roxithromycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance ionization efficiency and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the typical adducts observed for this compound in positive electrospray ionization (ESI+)?

A1: Like other macrolide antibiotics, this compound is expected to primarily form protonated molecules, [M+H]⁺. However, the formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common, particularly when glass vials are used or if there are trace amounts of these salts in the sample or mobile phase.[1][2] Formation of multiple adducts can dilute the signal of the target ion and complicate data interpretation.[3]

Q2: Which mobile phase additives are recommended to improve the ionization of this compound?

A2: For macrolide antibiotics, mobile phases containing additives like formic acid or acetic acid are commonly used to promote protonation and enhance the [M+H]⁺ signal.[4] Ammonium formate or ammonium acetate can also be beneficial in improving signal repeatability.[2][5] The choice of additive can significantly influence adduct formation and overall sensitivity, with some studies showing that an appropriate additive can increase sensitivity by several orders of magnitude.[5]

Q3: What are the key ESI source parameters to optimize for this compound analysis?

A3: Key ESI source parameters to optimize for macrolides include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[6][7] Optimal settings for these parameters will ensure efficient desolvation and ionization of the analyte. For example, capillary voltage typically ranges from 3-5 kV in positive mode.[8] It is crucial to perform systematic optimization for your specific instrument and experimental conditions.

Q4: How does the 12-Deoxy modification potentially affect ionization compared to Roxithromycin?

A4: The absence of the hydroxyl group at the 12-position in this compound makes the molecule slightly less polar than Roxithromycin. This change in polarity could subtly influence its ionization efficiency and retention time in reversed-phase liquid chromatography. While specific data for this compound is limited, it is reasonable to expect its overall ionization behavior to be similar to that of Roxithromycin and other macrolides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound.

Issue 1: Low Signal Intensity or No Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal ESI Source Parameters Systematically optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature. Start with typical values for macrolides and adjust incrementally while monitoring the signal intensity of this compound.[6][7]
Inappropriate Mobile Phase Composition Ensure the mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid or acetic acid.[4] The organic solvent content should also be optimized for efficient elution and spray formation.
Sample Degradation Macrolides can be susceptible to degradation. Ensure proper sample storage and handling. Prepare fresh solutions and analyze them promptly.
Matrix Effects (Ion Suppression) If analyzing complex matrices (e.g., plasma, tissue extracts), co-eluting compounds can suppress the ionization of this compound.[9] Improve sample cleanup using techniques like solid-phase extraction (SPE) or dilute the sample to minimize matrix effects.
Instrument Contamination Contaminants in the LC-MS system can lead to ion suppression.[10] Flush the system with appropriate cleaning solutions as recommended by the instrument manufacturer.
Issue 2: High Background Noise or Contamination

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents to prepare mobile phases and sample solutions.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method. Injecting blank samples between analytical runs can help identify and mitigate carryover.
Plasticizers or Other Contaminants Be mindful of potential contaminants from plasticware (e.g., tubes, pipette tips). Use polypropylene materials where possible, as they are less prone to leaching than other plastics.
Column Bleed Stationary phase degradation can contribute to background noise.[9] Ensure the column is used within its recommended pH and temperature ranges. An initial column conditioning period can help reduce bleed.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Adduct Formation The ratio of [M+H]⁺ to [M+Na]⁺ and [M+K]⁺ can fluctuate, leading to poor quantitative reproducibility. The addition of ammonium salts to the mobile phase can sometimes help stabilize the formation of a single primary ion.[2] Using clean glassware can minimize sodium and potassium adducts.[1]
Unstable Spray An inconsistent electrospray will result in a fluctuating signal. Check for blockages in the ESI needle, ensure proper positioning of the needle, and optimize the nebulizer gas flow.
Inadequate Sample Preparation Inconsistent sample preparation can introduce variability. Ensure your protocol, such as protein precipitation or SPE, is well-controlled and reproducible.
Fluctuations in Instrument Performance Calibrate the mass spectrometer regularly to ensure mass accuracy and sensitivity are stable. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is a general procedure for the extraction of macrolides from biological fluids and should be optimized for this compound.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add an appropriate volume of internal standard solution (e.g., another macrolide not present in the sample, like Clarithromycin).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample. The 3:1 ratio of organic solvent to plasma is a common starting point.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for Macrolides

This is a general guideline for SPE cleanup of macrolides from aqueous samples. The specific sorbent and solvents should be optimized.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection ESI Ionization ESI Ionization LC Separation->ESI Ionization Mass Analysis Mass Analysis ESI Ionization->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Start Low_Signal Low Signal Intensity? Start->Low_Signal Optimize_Source Optimize ESI Source Parameters Low_Signal->Optimize_Source Yes High_Background High Background? Low_Signal->High_Background No Check_Mobile_Phase Check Mobile Phase Composition Optimize_Source->Check_Mobile_Phase Improve_Sample_Prep Improve Sample Preparation Check_Mobile_Phase->Improve_Sample_Prep Improve_Sample_Prep->High_Background Use_LCMS_Grade Use LC-MS Grade Solvents High_Background->Use_LCMS_Grade Yes Inconsistent_Results Inconsistent Results? High_Background->Inconsistent_Results No Clean_System Clean LC-MS System Use_LCMS_Grade->Clean_System Check_Column Check for Column Bleed Clean_System->Check_Column Check_Column->Inconsistent_Results Stabilize_Adducts Stabilize Adduct Formation Inconsistent_Results->Stabilize_Adducts Yes End End Inconsistent_Results->End No Check_Spray_Stability Ensure Stable ESI Spray Stabilize_Adducts->Check_Spray_Stability Validate_Prep_Method Validate Sample Prep Method Check_Spray_Stability->Validate_Prep_Method Validate_Prep_Method->End

Caption: Troubleshooting decision tree for MS analysis.

References

Technical Support Center: Resolving Co-eluting Peaks in 12-Deoxy Roxithromycin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks in the chromatographic analysis of 12-Deoxy Roxithromycin.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to resolving co-eluting peaks observed in the chromatogram of this compound.

Initial Assessment:

Before modifying chromatographic parameters, it is crucial to confirm the presence of a co-eluting peak.

  • Peak Shape Analysis: Examine the peak shape of this compound. Asymmetrical peaks, such as fronting or tailing, or the presence of shoulders can indicate a hidden co-eluting impurity.

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, perform a peak purity analysis across the entire peak. A non-homogenous spectrum suggests the presence of a co-eluting compound.

Systematic Troubleshooting Workflow:

If co-elution is confirmed, follow the workflow below to systematically address the issue.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Co-eluting Peak Identified step1 Adjust Mobile Phase Strength (Organic Solvent Percentage) start->step1 step2 Modify Mobile Phase pH step1->step2 If resolution is not achieved solution1 Increase or decrease acetonitrile/methanol concentration step1->solution1 step3 Change Organic Modifier step2->step3 If resolution is not achieved solution2 Adjust pH to alter ionization of analytes step2->solution2 step4 Optimize Column Temperature step3->step4 If resolution is not achieved solution3 Switch between acetonitrile and methanol step3->solution3 step5 Evaluate Stationary Phase step4->step5 If resolution is not achieved solution4 Increase or decrease temperature to affect retention step4->solution4 end Resolution Achieved step5->end If resolution is achieved solution5 Try a different column chemistry (e.g., C8, Phenyl) step5->solution5 Logical_Relationship cluster_factors Factors Influencing Resolution cluster_parameters Adjustable Parameters MobilePhase Mobile Phase OrganicSolvent Organic Solvent % MobilePhase->OrganicSolvent pH pH MobilePhase->pH Modifier Organic Modifier MobilePhase->Modifier StationaryPhase Stationary Phase ColumnChemistry Column Chemistry StationaryPhase->ColumnChemistry Temperature Temperature Temp Column Temperature Temperature->Temp Resolution Peak Resolution OrganicSolvent->Resolution pH->Resolution Modifier->Resolution ColumnChemistry->Resolution Temp->Resolution

12-Deoxy Roxithromycin sample stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 12-Deoxy Roxithromycin. Due to limited direct data on this specific derivative, much of the information presented is extrapolated from studies on the parent compound, Roxithromycin. This approach provides a practical framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, a temperature of -20°C is recommended for this compound to ensure its stability.[1] For short-term handling, as with the parent compound Roxithromycin, storage at controlled room temperature (below 25°C) in a cool, dry place away from light and moisture is advisable.[2][3]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from its parent compound, Roxithromycin. The primary degradation routes for Roxithromycin include:

  • Acidic Hydrolysis: Degradation in acidic conditions is a significant pathway.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the transformation of the molecule.[7]

  • Oxidation: Roxithromycin can be degraded by oxidative stress.[8]

  • Metabolic Degradation: In biological systems, metabolic processes such as N-demethylation, O-demethylation, and cleavage of the side chain, desosamine, or cladinose moieties can occur.[4][7]

It is reasonable to anticipate that this compound may be susceptible to similar degradation mechanisms.

Q3: How should I prepare solutions of this compound?

For analytical purposes, stock solutions of Roxithromycin are typically prepared by dissolving the compound in an organic solvent such as acetonitrile or methanol, followed by dilution with an appropriate buffer or mobile phase.[9][10] For instance, a stock solution can be made by dissolving 10mg of the compound in 10ml of acetonitrile and then further diluting it to the desired concentration with the mobile phase.[9] Given its structural similarity, a similar approach can be adopted for this compound. It is crucial to use high-purity solvents and protect the solution from light.

Q4: What analytical methods are suitable for assessing the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for analyzing Roxithromycin and its degradation products.[8][10][11] Thin-layer chromatography (TLC) can also be employed for monitoring degradation.[4][5][6] For detailed structural elucidation of degradation products, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are recommended.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay value for a freshly prepared sample. Sample degradation during handling or storage.Review storage conditions. Ensure the compound is stored at -20°C and protected from light.[1] Prepare fresh solutions and analyze them promptly.
Inaccurate weighing or dilution.Verify the calibration and accuracy of the balance. Double-check all dilution calculations and ensure proper volumetric techniques.
Poor solubility in the chosen solvent.Test the solubility in different solvents. Sonication may aid dissolution.[10]
Appearance of extra peaks in the chromatogram over time. Sample degradation.This indicates the formation of degradation products. Compare the chromatogram with a freshly prepared standard. Identify potential degradation pathways based on the experimental conditions (e.g., exposure to acid, light).
Contamination.Ensure the purity of solvents and reagents. Clean the analytical column and system.
Inconsistent analytical results between replicates. Non-homogeneity of the sample solution.Ensure the sample is fully dissolved and the solution is thoroughly mixed before injection.
Instability in the analytical system.Check the stability of the HPLC system, including pump flow rate and detector performance.
Photodegradation during analysis.Use amber vials or protect the autosampler from light.

Experimental Protocols

Protocol 1: Stability Assessment by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound, adapted from methods used for Roxithromycin.[8][10]

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2) in a ratio of 70:30 (v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 207 nm.[10]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Forced Degradation Studies (Optional):

    • Acidic Hydrolysis: Incubate the sample solution in 0.1 M HCl.

    • Alkaline Hydrolysis: Incubate the sample solution in 0.1 M NaOH.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

    • Photodegradation: Expose the sample solution to UV light.

    • Analyze the stressed samples at different time points and compare them to a protected standard solution.

  • Data Analysis:

    • Monitor the decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time.

Visualizations

Degradation Pathway of Roxithromycin

G Roxithromycin Roxithromycin Acid_Hydrolysis Acidic Hydrolysis Roxithromycin->Acid_Hydrolysis Photodegradation Photodegradation Roxithromycin->Photodegradation Oxidation Oxidation Roxithromycin->Oxidation Metabolism Metabolism Roxithromycin->Metabolism Degradation_Products Degradation Products (e.g., N-demethylated, O-demethylated, cleavage products) Acid_Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products Metabolism->Degradation_Products

Caption: Potential degradation pathways of Roxithromycin.

Sample Handling and Stability Workflow

G cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Long_Term Long-Term Storage (-20°C, protected from light) Weighing Accurate Weighing Long_Term->Weighing Short_Term Short-Term Storage (<25°C, cool, dry, dark place) Short_Term->Weighing Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile) Weighing->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data_Review Data Review and Interpretation HPLC->Data_Review

Caption: Recommended workflow for handling and analyzing this compound.

Troubleshooting Decision Tree

G Start Inconsistent or Unexpected Analytical Results Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Prep Verify Sample Preparation (Weighing, Dilution, Solubility) Check_Storage->Check_Prep Correct Improper_Storage Action: Use fresh sample, optimize storage Check_Storage->Improper_Storage Incorrect Check_System Assess Analytical System (Column, Mobile Phase, Detector) Check_Prep->Check_System No Error Prep_Error Action: Re-prepare sample with care Check_Prep->Prep_Error Error Found System_Issue Action: Troubleshoot HPLC system components Check_System->System_Issue Issue Found Resolved Results are Consistent Check_System->Resolved No Issue Improper_Storage->Resolved Prep_Error->Resolved System_Issue->Resolved

Caption: A decision tree for troubleshooting analytical issues.

References

Technical Support Center: Overcoming Poor Solubility of 12-Deoxy Roxithromycin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 12-Deoxy Roxithromycin during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific solubility data for this compound is not extensively published, as a derivative of the macrolide antibiotic Roxithromycin, it is expected to have very low aqueous solubility.[1][2] Roxithromycin is known to be practically insoluble in water but is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] Therefore, this compound will likely require a carefully selected solvent system for use in aqueous-based assays.

Q2: My this compound is precipitating out of solution in my aqueous assay buffer. What can I do?

A2: Precipitation during an experiment is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The simplest solution is to lower the working concentration of this compound in your assay to below its solubility limit in the final buffer.

  • Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO or ethanol) used to make the stock solution can help maintain solubility. However, be cautious as high concentrations of organic solvents can affect biological assays.

  • Use a different co-solvent: Some compounds are more soluble in one organic solvent than another. Consider testing ethanol if you are currently using DMSO, or vice-versa.

  • Employ solubility enhancers: Excipients such as cyclodextrins can be used to form inclusion complexes with the drug, increasing its aqueous solubility.[4]

Q3: What is the best way to prepare a stock solution of this compound?

A3: For macrolide antibiotics like Roxithromycin and its derivatives, a common practice is to first dissolve the compound in an organic solvent to create a high-concentration stock solution.[3] A typical starting point would be to prepare a 10 mM stock solution in 100% DMSO or ethanol. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. Always add the stock solution to the buffer with vigorous vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Adjusting the pH can be an effective technique for ionizable compounds.[5][6] For weakly basic drugs, lowering the pH will lead to the formation of a more soluble salt.[6][7] Conversely, for weakly acidic drugs, increasing the pH enhances solubility.[6][7] The chemical structure of this compound suggests it has basic nitrogen atoms that can be protonated. Therefore, slightly lowering the pH of your buffer (if your assay permits) could improve its solubility. However, the effect of pH on the stability and activity of the compound should be validated.

Troubleshooting Guides

Issue: Inconsistent results or low signal-to-noise ratio in my assay.

This could be due to the poor solubility of this compound, leading to variations in the actual concentration of the dissolved compound across different wells or experiments.

Troubleshooting Workflow:

G cluster_solutions Solubility Enhancement Strategies start Inconsistent Results Observed check_solubility Visually inspect for precipitation in assay wells start->check_solubility precip_yes Precipitation observed check_solubility->precip_yes precip_no No visible precipitation check_solubility->precip_no lower_conc Lower working concentration precip_yes->lower_conc Implement one or more of the following re_evaluate Re-evaluate pipetting accuracy, mixing, and incubation times precip_no->re_evaluate Consider other experimental variables optimize_solvent Optimize co-solvent percentage (e.g., <1% final concentration) add_enhancer Incorporate solubility enhancers (e.g., cyclodextrins)

Caption: Troubleshooting workflow for inconsistent assay results.

Issue: Determining the optimal solvent system.

The choice of solvent is critical for ensuring that this compound remains in solution throughout your experiment.

Solvent Selection Logic:

G start Start: Need to dissolve This compound organic_solvent Prepare high-concentration stock in 100% DMSO or Ethanol start->organic_solvent assay_compatibility Is the organic solvent compatible with the assay? organic_solvent->assay_compatibility yes_compatible Yes assay_compatibility->yes_compatible Yes no_compatible No assay_compatibility->no_compatible No dilute Serially dilute stock solution into final aqueous buffer yes_compatible->dilute use_enhancer Consider solubility enhancers (e.g., cyclodextrins, surfactants) no_compatible->use_enhancer check_precip Check for precipitation at final concentration dilute->check_precip no_precip No Precipitation: Proceed with assay check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes precip->use_enhancer

References

Technical Support Center: LC-MS Analysis of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 12-Deoxy Roxithromycin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: My signal intensity for this compound is unexpectedly low and inconsistent across different samples. What could be the cause?

Answer: Low and variable signal intensity is a common indicator of ion suppression, a significant matrix effect.[1][2][3] Co-eluting endogenous components from the sample matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][3][4]

To troubleshoot this, consider the following steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression.[1][5][6]

  • Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[4]

  • Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve to direct the early-eluting, unretained matrix components to waste.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal suppression.[8][9][10][11]

Question: I am observing significant peak tailing and shifting retention times for this compound. How can I address this?

Answer: Peak tailing and retention time shifts can be caused by interactions between the analyte and the analytical column or by the presence of matrix components that alter the chromatographic conditions.[2] Given that Roxithromycin and its analogues are basic and lipophilic molecules, they can exhibit strong interactions with residual silanols on silica-based columns.

Here are some troubleshooting strategies:

  • Mobile Phase Optimization: Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state for this compound. The addition of a small amount of an amine modifier, like triethylamine, can help to reduce peak tailing by competing for active sites on the column.

  • Column Selection: Consider using a column with end-capping or a different stationary phase chemistry, such as a hybrid silica or a polymer-based column, to minimize secondary interactions.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components that may be causing the chromatographic issues.[1][7] However, ensure that the diluted concentration is still above the lower limit of quantification (LLOQ).

Question: My results show poor reproducibility and accuracy, particularly at lower concentrations. What is the likely cause and solution?

Answer: Poor reproducibility and accuracy, especially at the LLOQ, are classic symptoms of uncompensated matrix effects.[12] The U.S. Food and Drug Administration (FDA) provides guidelines for bioanalytical method validation that emphasize the importance of assessing and controlling for matrix effects.[13][14][15]

To improve the robustness of your assay:

  • Thorough Method Validation: Conduct a comprehensive validation of your method, including a rigorous assessment of matrix effects from multiple sources of your biological matrix.[13][15][16]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[17]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended as it is the most effective way to correct for variability in matrix effects and extraction recovery.[8][9][10][11] If a SIL-IS is not available, a structural analogue that elutes close to this compound and exhibits similar ionization behavior can be used, but it may not compensate for matrix effects as effectively.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][3][18] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3]

Q2: How can I qualitatively assess matrix effects during method development?

A2: A post-column infusion experiment is a valuable tool for the qualitative assessment of matrix effects.[1][7] In this experiment, a constant flow of this compound solution is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dips or rises in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[1]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: In biological matrices such as plasma or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[4] For other matrices, such as tissue homogenates, lipids and other cellular components can be significant contributors.

Q4: What are the regulatory requirements for assessing matrix effects?

A4: Regulatory bodies like the FDA require that bioanalytical methods be validated to ensure they are not affected by matrix components.[13][14][15] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix.[13][15][16] The accuracy and precision of quality control (QC) samples prepared in these different lots should be within ±15%.[13]

Q5: Can I use a structural analogue of this compound as an internal standard?

A5: While a stable isotope-labeled internal standard is ideal, a structural analogue can be used if a SIL-IS is unavailable.[8] However, it is crucial to demonstrate during method validation that the analogue adequately tracks the performance of this compound, especially concerning extraction recovery and matrix effects.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire sample preparation procedure. Then, spike the final extract with the same amount of this compound as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Data Presentation:

Sample SetAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Factor (%)
Set A (Neat)501,250,000-
Set B (Post-Spiked)50875,00070.0

This table presents illustrative data showing 30% ion suppression.

Visualizations

MatrixEffect_Troubleshooting cluster_problem Problem cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Inconsistent/Low Signal for this compound Diagnosis Potential Matrix Effect (Ion Suppression) Problem->Diagnosis SamplePrep Improve Sample Prep (SPE, LLE) Diagnosis->SamplePrep Mitigate Chromatography Optimize Chromatography (Gradient, Column) Diagnosis->Chromatography Separate InternalStandard Use SIL-IS Diagnosis->InternalStandard Compensate Dilution Sample Dilution Diagnosis->Dilution Reduce

Caption: Troubleshooting workflow for inconsistent signals.

PostExtraction_Addition_Workflow cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis Analysis & Calculation A1 Spike Analyte in Solvent Analyze LC-MS Analysis A1->Analyze B1 Extract Blank Matrix B2 Spike Analyte into Extract B1->B2 B2->Analyze Calculate Calculate Matrix Factor: (Area B / Area A) * 100 Analyze->Calculate

Caption: Workflow for post-extraction addition experiment.

References

Technical Support Center: 12-Deoxy Roxithromycin Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity-related issues with 12-Deoxy Roxithromycin reference standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a reference standard?

A1: this compound is a related substance and potential impurity of the macrolide antibiotic Roxithromycin. It is used as a reference standard in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify this specific impurity in Roxithromycin drug substances and products. This is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Q2: I am seeing a lower than expected purity value for my this compound reference standard. What are the common causes?

A2: A lower than expected purity can be due to several factors:

  • Hygroscopicity: The compound may have absorbed moisture from the atmosphere.

  • Degradation: Exposure to light, elevated temperatures, or inappropriate solvents can cause the standard to degrade.

  • Presence of other related impurities: The standard itself may contain other Roxithromycin-related compounds.

  • Incorrect analytical method: The analytical method used may not be suitable for accurately determining the purity of this compound.

Q3: What are the known impurities of Roxithromycin that I should be aware of when analyzing my this compound standard?

A3: Several impurities related to Roxithromycin have been identified. When analyzing your this compound standard, it is important to be aware of other potential co-eluting or closely eluting impurities. A non-exhaustive list of known Roxithromycin impurities is provided in the table below.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of the Reference Standard

Q: I have analyzed my this compound reference standard using HPLC and I am observing unexpected peaks. How can I troubleshoot this?

A: The presence of unexpected peaks can indicate contamination or degradation. Follow this guide to identify the source of the issue.

Troubleshooting Steps:

  • System Suitability Check:

    • Ensure your HPLC system passes all system suitability tests (e.g., resolution, tailing factor, theoretical plates) as defined in your method.

    • Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or mobile phase.

  • Sample Preparation Review:

    • Review your sample preparation procedure. Was the correct solvent used? Was the standard fully dissolved?

    • Inject a fresh preparation of the reference standard from the same vial.

    • If the issue persists, use a new, unopened vial of the reference standard, if available.

  • Investigate Potential Contamination:

    • Solvent Contamination: Use fresh, HPLC-grade solvents to prepare the mobile phase and the sample diluent.

    • Glassware Contamination: Ensure all glassware is thoroughly cleaned.

    • Cross-Contamination: Verify that the syringe and injection port were properly cleaned between injections.

  • Consider Degradation:

    • Protect the standard solution from light and heat.

    • Analyze the sample immediately after preparation.

    • If degradation is suspected, a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) on a known pure sample of Roxithromycin could help in identifying the degradation products.

Logical Workflow for Investigating Unexpected Peaks:

G start Unexpected Peak Observed blank Inject Blank (Mobile Phase) start->blank peak_present Peak Present in Blank? blank->peak_present system_issue Source is System/Mobile Phase - Check solvent purity - Clean system peak_present->system_issue Yes no_peak Peak Not in Blank peak_present->no_peak No fresh_prep Prepare and Inject Fresh Sample no_peak->fresh_prep peak_still_present Peak Still Present? fresh_prep->peak_still_present sample_issue Source is Sample - Degradation? - Contamination in standard? peak_still_present->sample_issue Yes no_peak_fresh Issue Resolved (Likely preparation error) peak_still_present->no_peak_fresh No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The chromatographic peak for my this compound reference standard is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can affect the accuracy of quantification. Here are the likely causes and solutions.

Troubleshooting Steps:

  • Column Health:

    • An old or contaminated column is a frequent cause of peak tailing. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

    • Acidic silanol groups on the silica packing can interact with basic compounds. Ensure the mobile phase pH is appropriate to suppress this interaction (typically a lower pH for basic compounds).

  • Mobile Phase Composition:

    • The buffer concentration in the mobile phase may be too low. Increase the buffer concentration to improve peak shape.

    • The mobile phase pH may not be optimal. Adjust the pH to improve the ionization state of the analyte.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the standard solution.

  • Extra-Column Volume:

    • Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and keep the length to a minimum.

Decision Tree for Poor Peak Shape:

G start Poor Peak Shape overload Reduce Sample Concentration/ Injection Volume start->overload check_overload Did Peak Shape Improve? overload->check_overload overload_yes Issue was Sample Overload check_overload->overload_yes Yes overload_no Not Overload check_overload->overload_no No column_check Flush/Replace Column overload_no->column_check check_column Did Peak Shape Improve? column_check->check_column column_yes Issue was Column Health check_column->column_yes Yes column_no Not Column check_column->column_no No mobile_phase Adjust Mobile Phase (pH, Buffer Strength) column_no->mobile_phase

Caption: Decision tree for troubleshooting poor peak shape.

Data Presentation

Table 1: Common Impurities of Roxithromycin

Impurity NameMolecular FormulaMolecular WeightCAS Number
Roxithromycin Impurity BC₃₃H₆₂N₂O₁₂678.85214902-82-6
Roxithromycin Impurity DC₄₁H₇₆N₂O₁₅837.05134931-00-3
Roxithromycin Impurity IC₄₅H₈₄N₂O₁₇925.15425365-66-8
Roxithromycin Impurity KC₄₁H₇₆N₂O₁₆853.05N/A

Note: This table is not exhaustive and lists some of the commonly referenced impurities.[1][2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of a this compound reference standard. Method optimization may be required based on the specific instrumentation and column used.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 62.5:37.5 (v/v).[3] The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.[4]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate all peaks.

  • Purity Calculation (Area Percent):

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment:

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (%) integrate->calculate

Caption: General workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of 12-Deoxy Roxithromycin, a potential impurity in Roxithromycin drug substances. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of macrolide antibiotics.

While a specific, validated HPLC method solely for the quantification of this compound is not extensively documented in publicly available literature, several methods developed for the analysis of Roxithromycin and its related substances are suitable for this purpose. These methods demonstrate the necessary selectivity to separate this compound from the active pharmaceutical ingredient (API) and other known impurities. This guide details a suitable HPLC method and compares it with an alternative analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Roxithromycin and its impurities due to its high resolution, sensitivity, and robustness.

Experimental Protocol: HPLC-UV Method for Roxithromycin and Related Substances

This protocol is adapted from established methods for the analysis of Roxithromycin and its impurities and is suitable for the quantification of this compound.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Shim VP-ODS (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of 10 mmol L-1 ammonium acetate and 0.1% formic acid in water and acetonitrile (62.5:37.5 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[1]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations covering the expected range of the impurity.

  • Sample Solution: Accurately weigh and dissolve the Roxithromycin drug substance or product in the mobile phase to a known concentration.

4. Validation Parameters: The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the this compound peak from Roxithromycin and other potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established between the peak area and the concentration of this compound.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for the analysis of Roxithromycin and its impurities, which would be applicable to the quantification of this compound.

Validation ParameterTypical Performance
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Alternative Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and confirmation of impurities, as well as for quantification at very low levels, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to HPLC-UV.

Experimental Protocol: LC-MS for Impurity Profiling

This protocol outlines a general approach for the use of LC-MS in the analysis of Roxithromycin impurities.[2][3][4]

1. Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for accurate mass measurement, or a Triple Quadrupole (QqQ) for targeted quantification).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC-UV method can often be used, although the mobile phase may need to be adapted to be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).[1]

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for macrolide antibiotics.

  • Scan Mode: Full scan mode for impurity identification and profiling. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific impurities like this compound.

Comparison of HPLC-UV and LC-MS
FeatureHPLC-UVLC-MS
Principle Separation based on chromatography, detection based on UV absorbance.Separation based on chromatography, detection based on mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Sensitivity Good (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).
Quantification Reliable and robust for routine analysis.Highly accurate and precise, especially for trace level analysis.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.
Application Routine quality control, purity testing, and quantification of known impurities.Impurity identification, structural elucidation, and quantification of trace-level impurities.

Visualizations

Logical Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Peak Purity & Resolution) linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Method Documentation robustness->documentation system_suitability->specificity end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS hplcuv HPLC-UV Routine QC Quantitative Analysis lcms LC-MS Impurity ID Trace Quantification

Caption: Key applications of HPLC-UV versus LC-MS.

References

12-Deoxy Roxithromycin vs. Roxithromycin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of the macrolide antibiotic Roxithromycin and its related impurity, 12-Deoxy Roxithromycin. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting objective performance data, outlining experimental protocols, and illustrating key concepts.

Executive Summary

Data Presentation: Quantitative Comparison

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Roxithromycin against a range of common bacterial pathogens.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusMethicillin-susceptible0.06 - 20.120.5
Streptococcus pneumoniaePenicillin-susceptible≤0.015 - 10.060.25
Streptococcus pyogenesNot Specified0.03 - 0.250.060.12
Haemophilus influenzaeNot Specified0.5 - 848
Moraxella catarrhalisNot Specified0.12 - 0.50.250.25
Mycoplasma pneumoniaeNot Specified≤0.008 - 0.0150.0080.015
Chlamydia trachomatisNot Specified0.03 - 0.250.060.12
Legionella pneumophilaNot Specified0.06 - 10.120.5

Note on this compound: As an impurity, this compound is not tested for antibacterial efficacy. Its acceptable limits in Roxithromycin formulations are controlled by pharmacopeial standards. The lack of a hydroxyl group at the 12-position of the macrolide ring, a modification known to be crucial for antibacterial activity in related compounds, strongly supports the inference of its inactivity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro activity of an antimicrobial agent. The data presented for Roxithromycin is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14]

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Agent: A stock solution of Roxithromycin is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to obtain a range of decreasing concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plates are then incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Roxithromycin Stock Solution B Serial Dilution in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Culture Bacterial Strain D Prepare Standardized Inoculum (0.5 McFarland) C->D D->E F Incubate at 35-37°C for 16-20h E->F G Visually Inspect for Bacterial Growth F->G H Determine MIC G->H Roxithromycin_MoA cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis facilitates Ribosome->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth leads to Roxithromycin Roxithromycin Roxithromycin->Ribosome binds to

References

Comparative Analysis of 12-Deoxy Roxithromycin and Other Macrolide Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of 12-Deoxy Roxithromycin and other common impurities found in macrolide antibiotics. It is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of these pharmaceutical compounds. The information presented herein is supported by established analytical methodologies and aims to facilitate a deeper understanding of macrolide impurity profiles.

Introduction to Macrolide Impurities

Macrolide antibiotics, a class of drugs characterized by a macrocyclic lactone ring, are widely used to treat various bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] The manufacturing process of macrolides can lead to the formation of related substances, or impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This compound, also known as Roxithromycin Impurity H, is one such related substance.[3][4]

Comparative Data of Roxithromycin Impurities

The following table summarizes the key chemical properties of this compound and other identified Roxithromycin impurities. This data is crucial for their identification and quantification in analytical testing.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (Impurity H) 425365-65-7[3][5]C41H76N2O14[3][5]821.05[3][5]
Roxithromycin Impurity B214902-82-6[3]C33H62N2O12[3]678.85[3]
Roxithromycin Impurity E1460313-66-9[3]C40H74N2O15[3]823.03[3]
Roxithromycin Impurity F118267-18-8[3]C40H74N2O15[3]823.02[3]
Roxithromycin Impurity I425365-66-8[3]C45H84N2O17[3]925.15[3]

Experimental Protocols for Impurity Analysis

The accurate analysis of macrolide impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC) Method for Macrolide Impurity Profiling

This protocol outlines a general method for the separation and quantification of macrolide impurities.

1. Instrumentation:

  • A gradient-capable HPLC system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A time-programmed gradient from a lower to a higher concentration of Mobile Phase B.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection Wavelength: UV detection at a low wavelength, such as 210 nm or 215 nm, is often used for macrolides.[7][9]

  • Injection Volume: 10 - 50 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Sample Preparation:

  • Accurately weigh and dissolve the macrolide sample in a suitable diluent (e.g., a mixture of mobile phase components).

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Identify impurities by comparing their retention times with those of reference standards.

  • Quantify the impurities using the area percentage method or by using a calibration curve generated from reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation and sensitive detection of impurities.[6][8][10]

1. Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

2. Ionization Source:

  • Electrospray Ionization (ESI) is commonly used for macrolides.

3. Mass Analysis:

  • Operate the mass spectrometer in both full scan mode to detect all ions and in product ion scan mode (tandem MS) to obtain fragmentation patterns for structural confirmation.

4. Data Interpretation:

  • The accurate mass measurements and fragmentation data are used to identify and confirm the structures of unknown impurities.

Visualizing Analytical Workflows and Biological Mechanisms

Diagrams are essential for visualizing complex processes in pharmaceutical analysis and pharmacology.

Macrolide_Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis and Reporting Sample Macrolide API or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis (UV Detection) Filtration->HPLC LCMS LC-MS Analysis (ESI-MS/MS) Filtration->LCMS Quantification Impurity Quantification (Area % or Standard Curve) HPLC->Quantification Identification Structural Elucidation (Mass & Fragmentation Data) LCMS->Identification Reporting Reporting of Impurity Profile Quantification->Reporting Identification->Reporting

Caption: Workflow for the analysis of macrolide impurities.

Macrolide_Mechanism_of_Action Macrolide Macrolide Antibiotic Binding Binding Macrolide->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding ProteinSynthesis Protein Synthesis Binding->ProteinSynthesis Blocks Inhibition Inhibition BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Inhibition->BacterialGrowth Leads to Inhibition of Inhibition2 Inhibition

Caption: Mechanism of action of macrolide antibiotics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 12-Deoxy Roxithromycin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 12-Deoxy Roxithromycin, a key related compound of the macrolide antibiotic Roxithromycin.[1][2] The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and cross-validate appropriate analytical techniques for their specific research needs. The methods detailed are primarily based on established and validated procedures for Roxithromycin, which are applicable to its derivatives, including this compound.

The process of cross-validation is crucial to ensure the reliability and consistency of analytical data when different methods or laboratories are involved.[3][4] It verifies that a validated method can produce comparable results under varied conditions, which is essential for regulatory compliance and data integrity.[3][5]

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques for the analysis of Roxithromycin and its related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Table 1: Comparison of Analytical Methods for Roxithromycin and Related Compounds

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Measurement of light absorbance by the analyte.
Selectivity GoodExcellentLow to Moderate
Sensitivity (LOD/LOQ) Moderate (e.g., LOD: 0.3 µg/mL, LOQ: 0.5 µg/mL for Roxithromycin).[6]High (e.g., LLOQ: 10 ng/mL for Roxithromycin).[7]Low (e.g., LOD: 0.23-0.26 µg/mL for Roxithromycin).[8]
Linearity Range Wide (e.g., 5 - 1000 µg/mL for Roxithromycin).[6]Wide (e.g., 10 - 20480 ng/mL for Roxithromycin).[7]Narrow (e.g., 1.0 - 28.8 µg/mL for Roxithromycin).[8]
Precision (%RSD) Typically < 2%.[9]Typically < 15%.[7]Typically < 3.5%.[8]
Accuracy (% Recovery) High (e.g., ~101.78% for Roxithromycin).[6]High (e.g., 97-101% for Roxithromycin).[7]High (e.g., 98.94–101.01% for Roxithromycin).[8]
Instrumentation Cost ModerateHighLow
Sample Throughput ModerateHigh (with automation).[10]High
Typical Application Routine quality control, formulation analysis.Bioanalysis, impurity profiling, pharmacokinetic studies.Preliminary analysis, simple formulations.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of Roxithromycin, which can be adapted for this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Roxithromycin in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.06 M potassium dihydrogen orthophosphate, pH 7.4) in a 50:50 (v/v) ratio.[6] Another example is a mixture of acetonitrile and water (80:20, v/v).[9]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 205 nm or 238 nm.[6][9]

  • Injection Volume: 20 µL.[9]

  • Sample Preparation: A stock solution of Roxithromycin is prepared by dissolving a known amount in a suitable solvent (e.g., acetonitrile) and then diluting with the mobile phase to the desired concentration range.[9] For formulations, an extract of the powdered tablets or other dosage forms is prepared and filtered before injection.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method suitable for bioanalytical studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or other suitable reversed-phase column (e.g., Phenomenex Luna CN, 100 mm x 2.0 mm, 3 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid and 0.1% ammonium acetate).[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard (e.g., Clarithromycin).[7]

  • Sample Preparation: For plasma samples, protein precipitation is a common technique, where a precipitating agent like methanol is added to the plasma sample.[7] The supernatant is then diluted and injected into the LC-MS/MS system. Liquid-liquid extraction is another option.[10]

3. UV-Visible Spectrophotometry

A simpler and more accessible method, suitable for the analysis of bulk drug and simple formulations.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.[11]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of 200-400 nm. For Roxithromycin, λmax has been reported at 238 nm and 420 nm depending on the method.[9][11]

  • Procedure: A standard stock solution is prepared, and a series of dilutions are made to create a calibration curve by plotting absorbance versus concentration. The concentration of the analyte in a sample solution is then determined from its absorbance using the calibration curve.[11]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different analytical procedures produce comparable and reliable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome A Define Cross-Validation Scope (e.g., Method A vs. Method B) B Establish Acceptance Criteria (e.g., %Difference < 15%) A->B C Prepare Standard and QC Samples B->C D Analyze Samples by Method A C->D E Analyze Samples by Method B C->E F Compare Results from Both Methods D->F E->F G Statistical Analysis (e.g., t-test, Bland-Altman plot) F->G H Decision: Methods are Correlated? G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies and Re-evaluate H->J No

Caption: Workflow for the cross-validation of two analytical methods.

This structured approach to cross-validation ensures the robustness and reliability of analytical data for this compound and its related compounds across different analytical platforms and laboratories, ultimately supporting the development of safe and effective pharmaceutical products.

References

Inter-Laboratory Comparison of 12-Deoxy Roxithromycin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 12-Deoxy Roxithromycin, a key related substance of the macrolide antibiotic Roxithromycin. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document presents a framework for such a comparison, including detailed experimental protocols and hypothetical performance data based on established methods for Roxithromycin analysis. This guide is intended to assist laboratories in selecting and validating appropriate analytical methods for quality control and research purposes.

Overview of Analytical Methods

The primary analytical method for the determination of Roxithromycin and its related substances is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1] This is due to its high sensitivity, specificity, and ability to separate complex mixtures.[2] Spectrophotometric methods have also been developed for Roxithromycin analysis.[3] This guide will focus on a comparative evaluation of two common HPLC-based methods.

Hypothetical Inter-Laboratory Comparison Data

The following tables summarize hypothetical data from a simulated inter-laboratory comparison involving ten participating laboratories. The data reflects expected performance characteristics for two distinct HPLC methods for the analysis of this compound in a prepared sample.

Table 1: Participating Laboratories and Assigned Methods

Laboratory IDAssigned Method
Lab-01HPLC-UV
Lab-02HPLC-UV
Lab-03HPLC-UV
Lab-04HPLC-UV
Lab-05HPLC-UV
Lab-06HPLC-MS/MS
Lab-07HPLC-MS/MS
Lab-08HPLC-MS/MS
Lab-09HPLC-MS/MS
Lab-10HPLC-MS/MS

Table 2: Quantitative Analysis of this compound Standard (5 µg/mL)

Laboratory IDMethodMeasured Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab-01HPLC-UV4.8597.01.8
Lab-02HPLC-UV4.9298.41.5
Lab-03HPLC-UV4.7895.62.1
Lab-04HPLC-UV4.8997.81.6
Lab-05HPLC-UV4.8196.21.9
HPLC-UV Mean 4.85 97.0 1.78
Lab-06HPLC-MS/MS5.01100.20.8
Lab-07HPLC-MS/MS4.9899.61.0
Lab-08HPLC-MS/MS5.03100.60.7
Lab-09HPLC-MS/MS4.9999.80.9
Lab-10HPLC-MS/MS5.02100.40.8
HPLC-MS/MS Mean 5.01 100.1 0.84

Table 3: Method Performance Characteristics

ParameterHPLC-UVHPLC-MS/MS
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL
Linearity (R²) > 0.998> 0.999
Recovery (%) 95-10598-102

Experimental Protocols

The following are detailed experimental protocols for the two HPLC methods evaluated in this guide.

Method 1: HPLC with UV Detection (HPLC-UV)

This method is based on established principles for the analysis of Roxithromycin and its impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 4.2. The ratio is typically around 70:30 (v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 207 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase. Working solutions are prepared by diluting the stock solution to the desired concentrations.

Method 2: HPLC with Tandem Mass Spectrometry Detection (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for trace-level analysis.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through initial infusion experiments.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, with samples prepared in the initial mobile phase composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and a generalized signaling pathway for macrolide antibiotic action.

Inter_Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Evaluation Phase 3: Data Evaluation cluster_Reporting Phase 4: Reporting A Preparation of Homogeneous this compound Sample B Distribution of Samples and Reference Standards to Labs A->B C Provision of Standardized Analytical Protocols B->C D Sample Analysis by Participating Laboratories C->D E Data Acquisition and Initial Processing D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Data (Accuracy, Precision, etc.) F->G H Comparison of Method Performance G->H I Generation of Inter-Laboratory Comparison Report H->I J Dissemination of Findings to Participants I->J Macrolide_Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell A Macrolide Antibiotic (e.g., Roxithromycin) C Binding to 50S Subunit A->C B Bacterial Ribosome (50S Subunit) B->C D Inhibition of Protein Synthesis C->D E Bacteriostatic Effect D->E

References

A Comparative Analysis of the Biological Activity of 12-Deoxy Roxithromycin and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological activity of 12-Deoxy Roxithromycin and the well-established macrolide antibiotic, erythromycin. Due to a lack of publicly available data on the specific biological activity of this compound, this comparison leverages data from its parent compound, roxithromycin, to infer its potential activity relative to erythromycin. Both erythromycin and roxithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. While their antibacterial spectra are largely similar, notable differences in potency, pharmacokinetics, and activity against specific bacterial strains have been reported. This document synthesizes available in vitro and in vivo data to highlight these distinctions, offering valuable insights for research and development in the field of antibacterial agents.

Introduction

Erythromycin, a widely used macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2][3][4] Roxithromycin, a semi-synthetic derivative of erythromycin, was developed to improve upon the pharmacokinetic profile of the parent compound. This compound is a further modification of roxithromycin. This guide aims to provide a detailed comparison of the biological activities of this compound and erythromycin, drawing upon existing literature for roxithromycin as a proxy.

Mechanism of Action

Both erythromycin and roxithromycin, and by extension likely this compound, are macrolide antibiotics that exhibit a bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain and preventing the synthesis of essential proteins required for bacterial growth and replication.[1][2][3][4][5][6]

cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis (Elongation) Bacterial_Ribosome->Protein_Synthesis 50S_Subunit->Protein_Synthesis Inhibits Translocation mRNA mRNA mRNA->Bacterial_Ribosome Translation Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Macrolide Macrolide Antibiotic (Erythromycin / this compound) Macrolide->50S_Subunit Binds to P-site

Figure 1. Mechanism of action of macrolide antibiotics.

Comparative In Vitro Antibacterial Activity

Studies comparing the in vitro activity of roxithromycin and erythromycin have demonstrated a generally comparable antibacterial spectrum. However, differences in the Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been observed.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Ranges for Roxithromycin and Erythromycin against Various Bacterial Strains

Bacterial SpeciesRoxithromycin MIC (µg/mL)Erythromycin MIC (µg/mL)Reference(s)
Streptococcus pneumoniae0.015 - 0.250.015 - 0.12[5]
Streptococcus pyogenes0.03 - 0.250.03 - 0.12[5]
Staphylococcus aureus0.06 - 10.06 - 0.5[5]
Haemophilus influenzae0.5 - 81 - 16[5]
Moraxella catarrhalis0.06 - 0.250.06 - 0.25[7]
Legionella pneumophila0.03 - 0.250.06 - 0.5[5]
Bacteroides fragilis0.5 - >1280.5 - >128[2]
Corynebacterium sp.Generally lower than ErythromycinGenerally higher than Roxithromycin[5]

Note: This data is for roxithromycin and is used as a proxy for this compound. The exact MIC values can vary depending on the specific strain and testing methodology.

In general, erythromycin tends to have lower MIC values against many gram-positive cocci, suggesting greater in vitro potency.[5] Conversely, roxithromycin has shown more potent activity against certain bacteria, such as Corynebacterium species and Bacteroides fragilis.[5]

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for comparing the efficacy of antibiotics. The most common methods are broth dilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method for MIC Determination

The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (e.g., this compound or erythromycin) is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each tube or well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

cluster_prep Preparation cluster_exp Experiment cluster_res Result Stock Antibiotic Stock Solution Dilutions Serial Dilutions in Broth Stock->Dilutions Inoculation Inoculate Dilutions Dilutions->Inoculation Inoculum Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC

Figure 2. Workflow for MIC determination by broth dilution.

Agar Dilution Method for MIC Determination

The agar dilution method is an alternative for determining MIC, particularly for certain fastidious organisms.

  • Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton agar) is prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterium on the agar surface.

Pharmacokinetic Properties

A key difference between roxithromycin and erythromycin lies in their pharmacokinetic profiles. Roxithromycin was designed to have improved acid stability and a longer half-life compared to erythromycin.

Table 2: Comparison of Pharmacokinetic Parameters of Roxithromycin and Erythromycin

ParameterRoxithromycinErythromycinReference(s)
Acid Stability More stableLess stable[4]
Oral Bioavailability ~50%15-45%[4]
Elimination Half-life ~12 hours1.5 - 2 hours[4][5]
Protein Binding ~96%70-80%[4]

These pharmacokinetic advantages of roxithromycin may lead to more sustained therapeutic concentrations in the body, potentially contributing to its in vivo efficacy. One study in mice found roxithromycin to be up to six times more potent than erythromycin in curing experimental infections, a finding attributed to its superior pharmacokinetic properties.[5] It is plausible that this compound would share these improved pharmacokinetic characteristics.

Conclusion

While direct comparative data for this compound is not currently available, an analysis of its parent compound, roxithromycin, in comparison to erythromycin provides valuable insights. Both are macrolide antibiotics with a similar mechanism of action and antibacterial spectrum. Erythromycin often exhibits greater in vitro potency against several key pathogens. However, roxithromycin demonstrates a significantly improved pharmacokinetic profile, including better acid stability and a longer half-life, which may translate to enhanced in vivo efficacy. Further research is warranted to elucidate the specific biological activity and potential therapeutic advantages of this compound. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to fully characterize its profile and determine its place in the landscape of macrolide antibiotics.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for determining the specificity of assays for 12-Deoxy Roxithromycin, a known related substance of the macrolide antibiotic Roxithromycin. The focus is on ensuring accurate quantification of this compound in the presence of Roxithromycin and other potential impurities. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Roxithromycin and its related compounds.

Introduction

This compound is a significant related substance of Roxithromycin, and its presence in the final drug product needs to be carefully monitored and controlled. The structural similarity between this compound and the parent compound, Roxithromycin, as well as other degradation products, presents a significant analytical challenge. Therefore, the specificity of the analytical method is of paramount importance to ensure that this compound is accurately quantified without interference from other components. This guide compares the two most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound in the presence of related compounds is summarized in the table below. The data is compiled from various studies on the analysis of Roxithromycin and its impurities.

ParameterHPLC-UVLC-MS/MS
Specificity GoodExcellent
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL range
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 1.0%
Accuracy (% Recovery) 98-102%99-101%
Throughput ModerateHigh
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of Roxithromycin and the quantification of its related substances, including this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute all compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Roxithromycin and its related substances in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Specificity Determination: To assess the specificity of the method, a solution containing Roxithromycin, this compound, and other known related substances should be prepared and injected. The chromatogram should demonstrate baseline separation of the this compound peak from all other components. Peak purity analysis using a photodiode array (PDA) detector can provide additional confirmation of specificity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV and is particularly useful for the trace-level quantification of this compound and for confirmatory analysis.

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Roxithromycin: m/z 837.5 → 679.2

    • This compound: A specific precursor ion and product ion pair would need to be determined by direct infusion of a reference standard.

  • Source Parameters: Optimized for maximum signal intensity of the target analytes.

Sample Preparation:

  • Prepare a stock solution of the sample in methanol.

  • Perform a serial dilution to achieve a concentration within the linear range of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter.

Specificity Determination: The specificity of the LC-MS/MS method is inherent in the MRM detection. The selection of a unique precursor ion and product ion transition for this compound ensures that only this compound is detected, even if it co-elutes with other related substances.

Mandatory Visualization

The following diagrams illustrate key aspects of the analytical workflow and the relationship between the compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Bulk Drug Substance or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 or 0.22 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Specificity Specificity Assessment (Resolution, Peak Purity) Integration->Specificity

Caption: General experimental workflow for the analysis of this compound.

Compound_Relationship Roxithromycin Roxithromycin (Parent Drug) Assay Analytical Assay (HPLC or LC-MS/MS) Roxithromycin->Assay Deoxy This compound (Related Substance) Deoxy->Assay Other Other Related Compounds Other->Assay Assay->Deoxy Specific Quantification

A Comparative Analysis of Analytical Methods for the Quantification of Roxithromycin and Related Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The sensitivity of an analytical method is fundamentally defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A summary of reported LOD and LOQ values for Roxithromycin and other macrolides using various analytical techniques is presented below.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
RoxithromycinHPLC-UVPharmaceutical Tablets2.5 µg/mL[1]8.4 µg/mL[1]
RoxithromycinHPLC-UVTopical Delivery System0.3 µg/mL[2]0.5 µg/mL[2]
RoxithromycinSpectrophotometryBulk and Pharmaceuticals0.23 - 0.26 µg/mL[3]Not Reported
RoxithromycinLC-MS/MSHuman PlasmaNot Reported50.0 ng/mL[4]
RoxithromycinLC-ESI/MS/MSHuman SerumNot Reported10 ng/mL[5]
Various MacrolidesLC/MS/MSHoneyTrace Level0.1 ng/g (dynamic range start)[6]
AzithromycinLC-MS/MSDried Blood SpotsNot Reported1 ng/mL[7]

Note: The significant variation in LOD and LOQ values is attributable to the different analytical instruments, matrices, and experimental conditions employed in each study.

Experimental Protocols

The following sections detail the methodologies for two common analytical techniques used for the quantification of Roxithromycin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This method is suitable for the determination of Roxithromycin in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: ODS C18 (150 × 4.6 mm i.d.).

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • A standard stock solution of Roxithromycin is prepared in the mobile phase.

    • Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

    • For pharmaceutical tablets, a sample is prepared by dissolving a known amount of the powdered tablet in the mobile phase, followed by filtration.

  • Quantification: The concentration of Roxithromycin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

This high-throughput method is designed for the quantification of Roxithromycin in a biological matrix.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction):

    • 100 µL of human plasma is mixed with an internal standard (e.g., Clarithromycin).

    • Extraction is performed using methyl t-butyl ether as the organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • A reversed-phase column is used for separation.

    • The mobile phase composition and gradient are optimized to achieve a short run time (e.g., 1.6 minutes).

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple-reaction monitoring (MRM) is used for selective and sensitive detection of Roxithromycin and the internal standard.

  • Quantification: The ratio of the peak area of Roxithromycin to the peak area of the internal standard is used for quantification against a calibration curve prepared in the same matrix.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Roxithromycin.

cluster_0 HPLC-UV Experimental Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC Separation (C18 Column) prep->hplc Inject uv UV Detection (215 nm) hplc->uv data Data Analysis (Peak Area vs. Concentration) uv->data

Caption: HPLC-UV workflow for Roxithromycin analysis.

cluster_1 LC-MS/MS Experimental Workflow plasma Plasma Sample + Internal Standard lle Liquid-Liquid Extraction plasma->lle evap Evaporation & Reconstitution lle->evap lcms LC-MS/MS Analysis (ESI+, MRM) evap->lcms Inject quant Quantification (Peak Area Ratio) lcms->quant

References

Comparative Stability Analysis: 12-Deoxy Roxithromycin vs. Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative chemical stability of 12-Deoxy Roxithromycin and its parent compound, Roxithromycin. This guide synthesizes available experimental data for Roxithromycin and provides a theoretical stability comparison for this compound based on structural analysis.

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is widely used for the treatment of respiratory tract and other infections.[1][2] Its chemical stability is a critical factor influencing its efficacy, shelf-life, and formulation development.[3] this compound is a derivative of Roxithromycin. This guide provides a comprehensive overview of the stability of Roxithromycin under various stress conditions and offers a comparative perspective on the expected stability of this compound. The information presented herein is intended to support further research and development in the field of macrolide antibiotics.

While extensive stability data is available for Roxithromycin, direct comparative experimental studies on the stability of this compound were not identified in the public domain at the time of this review. The comparison for this compound is therefore based on theoretical considerations of its chemical structure.

Comparative Stability Profile

The stability of a drug substance is a critical quality attribute. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods.[4]

Roxithromycin Stability

Forced degradation studies on Roxithromycin have demonstrated its susceptibility to acidic and alkaline hydrolysis, as well as oxidative conditions.[3][5] It is relatively stable under thermal and photolytic stress.[3]

Table 1: Summary of Forced Degradation Studies on Roxithromycin

Stress ConditionReagent and ConditionsObserved DegradationReference
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 75°CSignificant degradation, rapid at lower pH.[6][3][5]
Alkaline Hydrolysis 0.1 M to 1 M NaOH, room temperature to 75°CComplete degradation under strong alkaline conditions and heat.[3][3][5]
Oxidative Degradation 3% to 30% H₂O₂, room temperature to 75°CSensitive to oxidation, especially at elevated temperatures.[3][3][5]
Thermal Degradation 100°C for 6 to 24 hoursHighly stable.[3][3]
Photolytic Degradation Exposure to UV lightHighly stable.[3][3]
This compound: A Theoretical Stability Comparison

This compound differs from Roxithromycin by the absence of a hydroxyl group at the C12 position of the macrolide ring. This structural modification is expected to influence its stability profile.

Acidic and Alkaline Stability: The degradation of macrolides in acidic and alkaline conditions often involves the lactone ring and glycosidic bonds. The absence of the C12 hydroxyl group in this compound is unlikely to significantly alter the susceptibility of the lactone ring to hydrolysis. Therefore, it is hypothesized that this compound will exhibit a similar susceptibility to acid and base-catalyzed degradation as Roxithromycin.

Oxidative Stability: The C12 hydroxyl group is not a primary site for oxidation. Therefore, the oxidative stability of this compound is predicted to be comparable to that of Roxithromycin.

Thermal and Photolytic Stability: Given that Roxithromycin is highly stable under thermal and photolytic stress, and the C12 hydroxyl group is not typically involved in thermal or photolytic degradation pathways for this class of molecules, it is anticipated that this compound will also demonstrate high stability under these conditions.

Experimental Protocols for Stability Studies

The following are detailed methodologies for conducting forced degradation studies on Roxithromycin, which can be adapted for this compound to generate comparative data.

Preparation of Stock and Stress Solutions
  • Drug Stock Solution: Prepare a stock solution of Roxithromycin (or this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress: To an aliquot of the stock solution, add an equal volume of 1 M HCl. The mixture is then typically kept at room temperature or heated to accelerate degradation.

  • Alkaline Stress: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. The mixture is then typically kept at room temperature or heated.

  • Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. The mixture is kept at room temperature.

  • Thermal Stress: The solid drug substance is exposed to dry heat at a specified temperature (e.g., 100°C) for a defined period. A solution of the drug can also be refluxed.

  • Photolytic Stress: The drug substance, in solid state or in solution, is exposed to UV light of a specified wavelength and intensity for a defined period.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent drug from its degradation products.

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.[5][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[5] For example, a mobile phase of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v) adjusted to pH 4.5 has been reported.[5][7]

  • Detection: UV detection at a wavelength of around 210-215 nm is suitable for Roxithromycin and its derivatives.[3][5]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[5][7]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Drug Stock Solution Acid Acidic Stress (e.g., 1M HCl) Stock_Solution->Acid Base Alkaline Stress (e.g., 1M NaOH) Stock_Solution->Base Oxidative Oxidative Stress (e.g., 30% H2O2) Stock_Solution->Oxidative HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal Thermal Stress (e.g., 100°C) Thermal->HPLC Photo Photolytic Stress (UV Light) Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Forced degradation experimental workflow.
Postulated Degradation Pathway of Roxithromycin

G cluster_conditions Stress Conditions cluster_products Degradation Products Roxithromycin Roxithromycin Acid_Stress Acidic (HCl) Roxithromycin->Acid_Stress Base_Stress Alkaline (NaOH) Roxithromycin->Base_Stress Oxidative_Stress Oxidative (H2O2) Roxithromycin->Oxidative_Stress Hydrolysis_Products Lactone Ring Cleavage Glycosidic Bond Hydrolysis Acid_Stress->Hydrolysis_Products Base_Stress->Hydrolysis_Products Oxidation_Products N-Oxide Formation Other Oxidized Derivatives Oxidative_Stress->Oxidation_Products

Degradation pathways of Roxithromycin.

Conclusion

The available literature provides a solid foundation for understanding the stability of Roxithromycin under various stress conditions. It is evident that Roxithromycin is susceptible to degradation in acidic, alkaline, and oxidative environments, while it remains stable under thermal and photolytic stress.

Based on a structural analysis, it is hypothesized that this compound will exhibit a similar stability profile to its parent compound, Roxithromycin. However, this hypothesis must be confirmed through direct comparative experimental studies. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such a comparative stability assessment. The findings from such studies would be invaluable for the development of stable formulations of this compound and for a deeper understanding of the structure-stability relationships within this class of macrolide antibiotics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 12-Deoxy Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 12-Deoxy Roxithromycin, a derivative of the macrolide antibiotic Roxithromycin. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body AreaRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or latex gloves should be worn. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in accordance with waste disposal procedures.[2]
Eyes Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.[4][5]
Body Laboratory coatA clean, buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Not generally required for small quantitiesUse in a well-ventilated area. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.[4][5]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.

  • Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any dust particles.[2] Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.[2]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling is complete, thoroughly clean the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after wearing gloves.[1][2] Do not eat, drink, or smoke in the laboratory area.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Table 2: Emergency Response Protocol

Type of ExposureImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
Ingestion Rinse mouth with water.[1][2] Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet for Roxithromycin to the medical personnel.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Solid Waste: Unused or expired this compound should be disposed of as chemical waste.[1] It should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should also be treated as chemical waste and collected in a designated, labeled waste container. Do not pour solutions down the drain.[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the designated chemical waste container.[2]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Clean & Prepare Workspace gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve clean_area Clean Workspace dissolve->clean_area Proceed to Post-Handling wash_hands Wash Hands Thoroughly clean_area->wash_hands dispose_solid Dispose of Solid Waste wash_hands->dispose_solid Proceed to Disposal professional_disposal Engage Professional Disposal Service dispose_solid->professional_disposal dispose_liquid Dispose of Liquid Waste dispose_liquid->professional_disposal dispose_contaminated Dispose of Contaminated Materials dispose_contaminated->professional_disposal

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.